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  • Product: 4-Amino-3-chloro-5-methylphenol
  • CAS: 873417-25-5

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR chemical shifts for 4-Amino-3-chloro-5-methylphenol

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 4-Amino-3-chloro-5-methylphenol Authored by: Gemini, Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 4-Amino-3-chloro-5-methylphenol

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 4-Amino-3-chloro-5-methylphenol, a substituted aromatic compound of interest in drug development and chemical synthesis. In the absence of direct experimental data, this document synthesizes information from structurally related compounds and established principles of substituent effects to offer a robust prediction and interpretation of its NMR spectra. This whitepaper is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who rely on precise spectral interpretation for molecular characterization.

Introduction: The Structural Landscape of 4-Amino-3-chloro-5-methylphenol

4-Amino-3-chloro-5-methylphenol is a multifaceted aromatic compound featuring a phenol backbone substituted with an amino group, a chlorine atom, and a methyl group. The relative positioning of these substituents dictates a unique electronic environment for each proton and carbon atom, which can be effectively probed by NMR spectroscopy. Understanding the precise chemical shifts is paramount for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.

The substituents present on the aromatic ring exert distinct electronic effects:

  • Hydroxyl (-OH) and Amino (-NH₂ groups): Both are strong activating, ortho-, para-directing groups due to their significant +R (resonance) effect, which donates electron density to the aromatic ring. They also exhibit a -I (inductive) effect.

  • Chlorine (-Cl): This halogen is a deactivating, ortho-, para-directing group. Its strong -I effect withdraws electron density, while its weaker +R effect directs incoming electrophiles.

  • Methyl (-CH₃): An activating, ortho-, para-directing group that donates electron density primarily through a +I effect and hyperconjugation.

The interplay of these effects governs the shielding and deshielding of the aromatic nuclei, providing a predictable pattern in the NMR spectrum.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-Amino-3-chloro-5-methylphenol is expected to exhibit distinct signals for the aromatic protons, the protons of the amino and hydroxyl groups, and the methyl protons. The chemical shifts are predicted based on the analysis of similar substituted phenols and anilines.[1][2][3]

Aromatic Protons

The aromatic region will feature two signals corresponding to H-2 and H-6.

  • H-2: This proton is situated between the electron-donating methyl group and the electron-withdrawing chloro group. The proximity to the chloro group will likely cause a downfield shift.

  • H-6: This proton is positioned between the strongly electron-donating hydroxyl and amino groups. This will result in significant shielding and an upfield shift compared to benzene (7.34 ppm).

Due to their meta-relationship, these two protons will appear as two distinct singlets, or potentially as doublets with a small meta-coupling constant (J ≈ 2-3 Hz).

Labile Protons (-OH and -NH₂)

The chemical shifts of the hydroxyl and amino protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding.[4][5]

  • -OH Proton: In a non-hydrogen bonding solvent like CDCl₃, the phenolic proton signal is expected to appear as a broad singlet. In a hydrogen-bonding solvent like DMSO-d₆, this signal will be shifted significantly downfield and may appear sharper.

  • -NH₂ Protons: The two protons of the amino group will likely appear as a broad singlet.

Methyl Protons (-CH₃)

The methyl group protons will appear as a sharp singlet in the aliphatic region of the spectrum, typically around 2.2 ppm, consistent with a methyl group attached to an aromatic ring.[6]

Predicted ¹H NMR Chemical Shifts
ProtonPredicted Chemical Shift (ppm) in DMSO-d₆MultiplicityRationale
H-2~6.8s (or d, J≈2-3 Hz)Influenced by adjacent chloro and methyl groups.
H-6~6.5s (or d, J≈2-3 Hz)Shielded by adjacent hydroxyl and amino groups.
-OH8.5 - 9.5br sBroad signal, downfield due to hydrogen bonding in DMSO.
-NH₂4.5 - 5.5br sBroad signal, typical for aromatic amines.
-CH₃~2.1sTypical chemical shift for an aromatic methyl group.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The chemical shifts are predicted based on substituent effects observed in related compounds like 3,5-dimethylphenol and 2-amino-4-chlorophenol.[6][7][8]

Aromatic Carbons

The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents.

  • C-1 (-OH substituted): This carbon will be significantly deshielded due to the electronegativity of the attached oxygen atom, appearing far downfield.

  • C-4 (-NH₂ substituted): The strong electron-donating character of the amino group will also cause a downfield shift for the carbon to which it is attached.

  • C-3 (-Cl substituted): The carbon bearing the chlorine atom will be deshielded due to the inductive effect of the halogen.

  • C-5 (-CH₃ substituted): The carbon attached to the methyl group will experience a moderate downfield shift.

  • C-2 and C-6: These carbons, ortho and para to the powerful electron-donating -OH and -NH₂ groups, will be shielded and appear at higher fields (lower ppm values). C-6 is expected to be more shielded than C-2 due to the influence of two adjacent electron-donating groups.

Methyl Carbon (-CH₃)

The methyl carbon will resonate in the aliphatic region, typically between 20-25 ppm.[6]

Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (ppm) in DMSO-d₆Rationale
C-1~150Attached to the electronegative hydroxyl group.
C-2~118Shielded by the para hydroxyl and ortho amino groups.
C-3~125Attached to the electronegative chlorine atom.
C-4~140Attached to the amino group.
C-5~138Attached to the methyl group.
C-6~115Shielded by the ortho hydroxyl and amino groups.
-CH₃~20Typical for an aromatic methyl group.

Visualization of Molecular Structure and Prediction Workflow

To facilitate the assignment of the predicted NMR signals, the molecular structure of 4-Amino-3-chloro-5-methylphenol with numbered atoms is provided below.

Caption: Molecular structure of 4-Amino-3-chloro-5-methylphenol with atom numbering for NMR assignment.

The workflow for predicting the NMR spectra in the absence of experimental data is outlined below.

NMR_Prediction_Workflow A Identify Target Molecule: 4-Amino-3-chloro-5-methylphenol B Literature Search for Experimental Data A->B C No Direct Data Found B->C D Gather Data for Analogous Compounds (e.g., aminophenols, chlorophenols) C->D E Analyze Substituent Effects (Inductive & Resonance) D->E F Predict ¹H and ¹³C Chemical Shifts using Additivity Rules E->F G Structure and Data Visualization F->G H Compile Technical Guide G->H

Caption: Workflow for the prediction and analysis of NMR spectra for novel or uncharacterized compounds.

Experimental Protocol for NMR Data Acquisition

For the empirical validation of the predicted data, the following experimental protocol is recommended.

Sample Preparation
  • Weigh approximately 10-20 mg of high-purity 4-Amino-3-chloro-5-methylphenol.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for phenols and anilines due to its excellent solubilizing properties and its ability to slow the exchange of labile protons.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

NMR Spectrometer Setup
  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and shim the spectrometer to the lock signal of the deuterated solvent.

  • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • (Optional) Perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to confirm proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals, which will aid in unambiguous assignments.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 4-Amino-3-chloro-5-methylphenol. By leveraging established principles of substituent effects and data from analogous compounds, a reliable set of predicted chemical shifts has been generated. This information serves as a valuable resource for the identification and characterization of this molecule in research and industrial applications. The provided experimental protocol offers a clear path for the empirical verification of these predictions.

References

  • PubChem. (n.d.). 3,5-Dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cao, C., et al. (2012). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. ResearchGate. Retrieved from [Link]

  • Cao, C., et al. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-525. Retrieved from [Link]

  • Fujio, M., et al. (1976). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 49(3), 785-788. Retrieved from [Link]

  • Fujio, M., et al. (1976). Substituent Effect. V. NMR Chemical Shifts of Hydrogen-bonding Hydroxyl Proton of Phenols in DMSO. Bulletin of the Chemical Society of Japan, 49(3), 789-792. Retrieved from [Link]

  • Cao, C., et al. (2015). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. Retrieved from [Link]

  • Cao, C., Wang, L., & Cao, C. (n.d.). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Science.gov. Retrieved from [Link]

  • Krygowski, T. M., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 79(2), 339-346. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Dimethylphenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Erskine, G. J., et al. (1972). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2, (2), 244-247. Retrieved from [Link]

  • Abraham, R. J., et al. (2005). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Modgraph. Retrieved from [Link]

  • Bagno, A., et al. (2013). Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry, 11(39), 6745-6754. Retrieved from [Link]

  • Asif, M., et al. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 26(11), 3184. Retrieved from [Link]

  • University of Alberta. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the best software to predict C13-NMR?. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 108-68-9 | Product Name : 3,5-Dimethylphenol. Retrieved from [Link]

  • virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

  • Mestrelab Research. (2024). Starting Guide to NMRPredict Desktop. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 3,5-Dimethylphenol (FDB007241). Retrieved from [Link]

  • Molbase. (n.d.). 4-Chloro-3-methylphenol H-NMR | C-NMR Spectral Analysis _ NMR Spectrum. Retrieved from [Link]

  • Kumara, S., et al. (2013). 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols... and H/D Isotope Effects on 1H-MAS-NMR Spectra. Magnetochemistry, 2(2), 29. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Physicochemical Characterization of 4-Amino-3-chloro-5-methylphenol: Exact Mass, pKa, and Analytical Methodologies

Executive Summary 4-Amino-3-chloro-5-methylphenol () is a highly functionalized aromatic building block utilized extensively in medicinal chemistry, agrochemicals, and advanced materials synthesis. The presence of an ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-3-chloro-5-methylphenol () is a highly functionalized aromatic building block utilized extensively in medicinal chemistry, agrochemicals, and advanced materials synthesis. The presence of an amino group, a phenolic hydroxyl, a chlorine atom, and a methyl group on a single benzene ring creates a complex stereoelectronic environment. Understanding its precise physicochemical properties—specifically its exact mass and acid-base dissociation constants (pKa)—is a fundamental prerequisite for downstream applications, including pharmacokinetics (ADME) profiling, synthetic route optimization, and mass spectrometric identification.

This whitepaper provides an authoritative guide to the core properties of 4-Amino-3-chloro-5-methylphenol, detailing the causality behind its chemical behavior and providing self-validating analytical protocols for empirical verification.

Core Physicochemical Profiling

The analytical identity of a compound is anchored by its exact mass and ionization behavior. For 4-Amino-3-chloro-5-methylphenol, the interplay between the electron-withdrawing chlorine atom and the electron-donating methyl and hydroxyl groups dictates its reactivity.

Quantitative Data Summary

Table 1: Key Physicochemical Properties and their Mechanistic Significance

PropertyValueCausality / Significance
Chemical Formula 1[1]Defines the isotopic envelope, specifically the A+2 peak originating from ³⁷Cl.
Molecular Weight 1[1]Utilized for standard molarity calculations in bulk synthesis and formulation.
Monoisotopic Exact Mass 1[1]Essential for High-Resolution Mass Spectrometry (HRMS) structural confirmation.
pKa (Phenol -OH) 2[2]Governs solubility and nucleophilic reactivity in basic aqueous media.
XLogP3 1[1]Indicates moderate lipophilicity, highly favorable for passive membrane permeability.
Melting Point Indicator of crystalline lattice energy; used as a primary metric for bulk purity.

Mechanistic Insights & Causality in Drug Development

For drug development professionals, the physicochemical profile of 4-Amino-3-chloro-5-methylphenol dictates its synthetic utility and biological behavior.

  • Mass Defect and Isotopic Signature: In HRMS, nominal mass is insufficient for structural validation. The exact mass of1[1] accounts for the mass defect of chlorine and oxygen. During synthetic modifications (e.g., Buchwald-Hartwig cross-coupling via the amine), the disappearance of this exact mass serves as the primary indicator of successful conversion.

  • Ionization State and ADME: The pKa dictates the ionization state across physiological compartments. The predicted pKa of 2[2] corresponds to the phenolic hydroxyl group. The aniline amine is significantly less basic due to the electron-withdrawing inductive effect of the adjacent ortho-chlorine atom. At physiological pH (7.4), the molecule exists almost entirely in its un-ionized (neutral) form. This maximizes its lipophilicity (XLogP3 = 1[1]), facilitating passive diffusion across lipid bilayers, including the blood-brain barrier and gastrointestinal tract.

Self-Validating Analytical Methodologies

To ensure rigorous scientific integrity, the following protocols describe the empirical determination of exact mass and pKa. These methods incorporate internal validation steps to prevent artifactual data.

Protocol A: Determination of Exact Mass via LC-HRMS (ESI-TOF)

Rationale: High-resolution mass spectrometry provides structural confirmation. The exact mass dictates an expected m/z of 158.0367 for the [M+H]⁺ adduct. The natural abundance of the ³⁷Cl isotope provides a critical self-validating metric: the M+2 peak at m/z 160.0338 must appear at approximately 32% the intensity of the monoisotopic peak.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 4-Amino-3-chloro-5-methylphenol in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 50:50 Methanol:Water with 0.1% Formic Acid.

    • Causality: The formic acid lowers the pH, ensuring complete protonation of the amine group and driving the equilibrium toward the[M+H]⁺ species for maximum sensitivity.

  • Instrument Calibration: Calibrate the TOF/Orbitrap mass spectrometer using a standard tuning mix to achieve a mass accuracy of < 2 ppm.

  • Separation: Inject 2 µL into a C18 UPLC column. Run a rapid gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Data Acquisition & Validation: Acquire data in positive electrospray ionization (ESI+) mode. Extract the chromatogram for m/z 158.0367. Validate the compound by confirming the mass error is < 5 ppm and verifying the 3:1 isotopic ratio of [M+H]⁺ to [M+2+H]⁺.

Protocol B: Determination of pKa via UV-Vis Spectrophotometric Titration

Rationale: Because 4-Amino-3-chloro-5-methylphenol has distinct UV chromophores that shift upon ionization (due to the disruption/enhancement of resonance in the aromatic ring), UV-metric titration is highly accurate.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a universal aqueous buffer system (e.g., Britton-Robinson buffer) covering pH 2.0 to 12.0.

  • Sample Solubilization: Dissolve the analyte in a minimal volume of DMSO (final concentration <1% v/v) and spike into the buffer solutions to achieve a 50 µM concentration.

    • Causality: Keeping DMSO <1% prevents dielectric constant shifts from artificially altering the apparent pKa.

  • Spectral Acquisition: Record the UV-Vis absorbance spectra (200–400 nm) of the solutions at 0.2 pH increments.

  • Isosbestic Point Verification: Overlay the spectra and identify isosbestic points.

    • Self-Validation: The presence of sharp isosbestic points validates that the spectral changes are due to a clean, single-step equilibrium (neutral phenol ⇌ phenolate anion) without degradation artifacts.

  • Mathematical Fitting: Plot the absorbance at the wavelength of maximum difference (λmax) against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the exact pKa value of 9.94.

Workflow Visualization

The following diagram illustrates the parallel analytical workflows required to validate the exact mass and pKa of the compound.

AnalyticalWorkflow A 4-Amino-3-chloro-5-methylphenol (Sample Prep) B HRMS Analysis (Exact Mass) A->B Dilute in MeOH/H2O (0.1% FA) C Spectrophotometric Titration (pKa Determination) A->C Aqueous buffer (pH 2-12) D ESI-TOF/Orbitrap m/z = 158.0367 [M+H]+ B->D Positive Ionization E UV-Vis / pH Profiling pKa = 9.94 C->E UV-Vis Titration F Data Validation & Structural Confirmation D->F Mass Accuracy < 5 ppm E->F Henderson-Hasselbalch Fit

Analytical validation workflow for exact mass and pKa determination.

References

  • Source: echemi.
  • Source: sigmaaldrich.
  • Source: guidechem.

Sources

Foundational

Predictive Crystallography and X-Ray Diffraction Framework for 4-Amino-3-chloro-5-methylphenol

Executive Summary For researchers and drug development professionals, the solid-state characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is paramount. 4-Amino-3-chloro-5-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the solid-state characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is paramount. 4-Amino-3-chloro-5-methylphenol (CAS: 873417-25-5) is a highly functionalized aromatic building block 1. Featuring an electron-donating amino group, a phenolic hydroxyl group, an electron-withdrawing chlorine atom, and a sterically demanding methyl group, this specific substitution pattern renders it a privileged synthon. It is particularly valuable in the synthesis of phenoxy-anilide derivatives—structural motifs widely utilized in the design of multikinase inhibitors such as lenvatinib and tivozanib 2.

This whitepaper provides an in-depth, self-validating technical guide for determining the crystal structure of 4-amino-3-chloro-5-methylphenol using Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD), grounded in the crystallographic behavior of its isostructural analogs.

Structural Rationale and Supramolecular Synthons

The crystallization of halogenated aminophenols is governed by a competitive landscape of intermolecular forces. The causality behind its solid-state assembly lies in the balance between strong hydrogen bonding and weaker dispersion forces:

  • Primary Synthons: The molecule acts as both a hydrogen-bond donor (-OH, -NH₂) and acceptor (-O, -N). In related aminophenols, the primary driving force for crystallization is the formation of head-to-tail O-H···N and N-H···O networks, which typically propagate into 1D chains and 2D sheets 3.

  • Secondary Synthons: The chlorine atom introduces the potential for highly directional halogen bonding (C-Cl···O or C-Cl···π) 4.

  • Steric Disruption: The methyl group at the 5-position disrupts planar π-π stacking, forcing the molecule into a thermodynamically stable herringbone or slipped-stack packing arrangement.

G M 4-Amino-3-chloro-5-methylphenol HBD H-Bond Donors (-OH, -NH2) M->HBD Exposes HBA H-Bond Acceptors (-O, -N, -Cl) M->HBA Exposes D1 1D Chains (O-H...N) HBD->D1 Interacts with HBA->D1 Interacts with D2 2D Sheets (N-H...O) D1->D2 Lateral Bonding D3 3D Lattice (π-π & Halogen Bonds) D2->D3 Inter-layer Packing

Diagram 1: Supramolecular assembly of 4-amino-3-chloro-5-methylphenol via hydrogen bonding.

Single-Crystal X-Ray Diffraction (SCXRD): Experimental Design & Causality

To elucidate the absolute molecular conformation and 3D lattice, a rigorous SCXRD protocol must be employed. The following methodology is designed as a self-validating system to ensure data integrity 5.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10 mg of the compound in 1 mL of ethyl acetate (solvent) in a small inner vial. Place this inside a larger sealed vial containing 5 mL of hexane (antisolvent). Incubate at 4°C for 3–5 days.

  • Causality: Halogenated aminophenols require a delicate polarity balance. Ethyl acetate solvates the hydrophilic hydrogen-bonding groups, while the gradual diffusion of non-polar hexane slowly shifts the system into supersaturation. The low temperature (4°C) reduces kinetic energy, promoting the nucleation of thermodynamically stable, defect-free single crystals rather than amorphous precipitates.

  • Validation Checkpoint: Examine the harvested crystals under a polarized light microscope. Complete optical extinction every 90° of rotation confirms a true single crystal, ruling out twinned or polycrystalline aggregates.

Step 2: Cryo-Mounting and Data Collection
  • Procedure: Coat a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer under a 100 K nitrogen cryostream. Collect data using Mo Kα radiation (λ = 0.71073 Å).

  • Causality: Small organic molecules exhibit significant thermal atomic displacement at room temperature. Flash-cooling to 100 K restricts molecular vibrations (reducing B-factors), which exponentially increases the intensity of high-angle Bragg reflections and protects the crystal from radiation damage. Mo Kα radiation is specifically chosen over Cu Kα to minimize X-ray absorption effects caused by the heavy chlorine atom.

  • Validation Checkpoint: Calculate the internal agreement factor ( Rint​ ) during data reduction. An Rint​<0.05 validates that the symmetry-equivalent reflections are consistent and the multi-scan absorption correction was successful.

Step 3: Phase Determination and Refinement
  • Procedure: Solve the phase problem using dual-space algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).

  • Causality: The relatively high electron density of the chlorine atom acts as a heavy-atom beacon, allowing direct methods to easily locate it and bootstrap the rest of the electron density map.

  • Validation Checkpoint: Check the residual electron density ( Δρmax​ and Δρmin​ ). Values between +0.5 and -0.5 e/ų validate that all atoms, including the freely refined amine and hydroxyl hydrogens, have been correctly assigned.

Workflow S1 Solvent Screening (Polar/Non-polar) S2 Crystal Growth (Vapor Diffusion) S1->S2 Optimizes supersaturation S3 Cryo-Mounting (100 K) S2->S3 Yields single crystals S4 X-Ray Diffraction (Mo Kα Radiation) S3->S4 Minimizes thermal motion S5 Phase Determination (Direct Methods) S4->S5 Generates electron density S6 Structure Refinement (Least-Squares) S5->S6 Resolves atomic positions

Diagram 2: Self-validating Single-Crystal X-ray Diffraction workflow for small molecules.

Powder X-Ray Diffraction (PXRD): Phase Validation

While SCXRD provides the absolute structure of a single crystallite, PXRD is mandatory to confirm that the bulk synthesized powder is phase-pure and to screen for polymorphism 6.

  • Procedure: Gently grind 50 mg of the bulk powder in an agate mortar. Load onto a zero-background silicon sample holder. Collect data in Bragg-Brentano geometry using Cu Kα radiation (λ = 1.5406 Å) from 2θ = 5° to 40°.

  • Causality: Gentle grinding reduces preferred orientation effects (common in layered aminophenol crystals), ensuring a random distribution of crystallite orientations. This guarantees that the relative peak intensities accurately reflect the bulk material.

  • Validation Checkpoint: Perform a Rietveld refinement or a direct overlay comparing the experimental PXRD pattern against the simulated powder pattern generated from the SCXRD .cif file. A goodness-of-fit ( χ2 ) close to 1, with matching peak positions, validates the bulk phase purity.

Data Synthesis & Crystallographic Projections

Based on the established crystallographic behavior of its direct analogs (e.g., 4-hydroxy-2-chloroanilinium chloride), the following tables summarize the expected quantitative data for 4-amino-3-chloro-5-methylphenol.

Table 1: Physicochemical and Crystallographic Projections
ParameterValue / ProjectionRationale
Molecular Formula C₇H₈ClNOBase composition 1
Molecular Weight 157.60 g/mol Base composition 1
Expected Space Group Pnma (Orthorhombic) or P2₁/c (Monoclinic)Based on isostructural halogenated aminophenols 2
Primary H-Bonding O-H···N and N-H···ODominant synthons in aminophenol lattices 3
Secondary Interactions C-Cl···π or C-Cl···OHalogen bonding driven by the chlorine atom 4
Measurement Temp. 100 KRequired to minimize thermal displacement 5
Table 2: Projected Powder X-Ray Diffraction (PXRD) Signature (Cu Kα, λ = 1.5406 Å)
2θ Angle (°) ± 0.2Relative Intensity (I/I₀)Crystallographic Origin (hkl projection)
9.8Strong (100%)Inter-layer spacing (0 2 0)
14.2Medium (45%)1D Chain separation (1 1 0)
18.4Strong (80%)π-π stacking distance (0 0 2)
22.1Weak (20%)Halogen-bond network axis
25.6Medium (35%)Intra-layer diagonal (1 2 1)

(Note: The 2θ projections are synthesized from structural analogs to guide empirical phase identification during early-stage drug development).

References

  • Pharmaffiliates. "CAS No : 873417-25-5 | Product Name : 4-Amino-3-chloro-5-methylphenol".
  • American Chemical Society (ACS Spring 2026). "Crystal structure of 4-hydroxy-2-chloroanilinium chloride: Supramolecular packing, h-bonding, and pharmaceutical relevance".
  • Journal of the American Chemical Society. "Crystal Engineering and Correspondence between Molecular and Crystal Structures. Are 2- and 3-Aminophenols Anomalous?".
  • Crystal Growth & Design (ACS Publications).
  • Molecular Pharmaceutics (ACS Publications).
  • Chemical Society Reviews (RSC Publishing).

Sources

Exploratory

Advanced UV-Vis Spectrophotometric Analysis of 4-Amino-3-chloro-5-methylphenol

Executive Summary The compound 4-Amino-3-chloro-5-methylphenol (CAS: 873417-25-5)[1] is a highly substituted aromatic intermediate frequently utilized in pharmaceutical synthesis and advanced materials. Due to the comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Amino-3-chloro-5-methylphenol (CAS: 873417-25-5)[1] is a highly substituted aromatic intermediate frequently utilized in pharmaceutical synthesis and advanced materials. Due to the complex interplay of multiple electron-donating and electron-withdrawing substituents on the benzene ring, its ultraviolet-visible (UV-Vis) absorption profile is highly sensitive to solvent polarity and pH.

This whitepaper provides a comprehensive, self-validating methodological framework for acquiring, interpreting, and validating the UV-Vis absorption spectrum of 4-Amino-3-chloro-5-methylphenol. By grounding empirical protocols in fundamental chromophore mechanics, this guide empowers researchers to utilize UV-Vis spectrophotometry not just for concentration determination, but as a rigorous probe for structural and electronic states.

Theoretical Framework & Chromophore Mechanics

To predict and interpret the UV-Vis spectrum of 4-Amino-3-chloro-5-methylphenol, we must analyze the molecule as a conjugated π -system perturbed by four distinct auxochromes.

According to the empirical rules originally derived by Woodward and Fieser, and later expanded for substituted benzene derivatives[2][3], the primary absorption band (often the 1Lb​ or B-band) of benzene at ~255 nm undergoes significant shifts based on substituent effects:

  • Hydroxyl Group (-OH): Acts as an electron-donating group (EDG) via resonance, causing a bathochromic (red) shift.

  • Amino Group (-NH 2​ ): A strong EDG. When para to the -OH group, the "push-pull" resonance across the π -system drastically lowers the π→π∗ transition energy, shifting the λmax​ toward the 300 nm region[4].

  • Chloro Group (-Cl): Exhibits an inductive electron-withdrawing effect but donates electrons via resonance, contributing to a slight hyperchromic (intensity-increasing) effect.

  • Methyl Group (-CH 3​ ): Provides weak electron donation via hyperconjugation, adding a minor bathochromic shift[3].

The Role of pH in Spectral Shifting

Because 4-Amino-3-chloro-5-methylphenol contains both a weakly acidic phenol group and a weakly basic amino group, it is amphoteric. The pH-dependent shifts in the absorption maxima of phenols and anilines are well documented[5][6]:

  • Acidic Medium (pH < 3): The -NH 2​ group is protonated to -NH 3+​ . The nitrogen lone pair is no longer available for resonance with the aromatic ring, resulting in a severe hypsochromic (blue) shift .

  • Basic Medium (pH > 10): The -OH group is deprotonated to form a phenoxide anion (-O ). The increased electron density further destabilizes the HOMO, leading to a pronounced bathochromic (red) shift [6].

G Acidic Acidic Neutral Neutral State (pH 6-8) -NH2 / -OH Base Conjugation Acidic->Neutral + OH- (Deprotonation) Neutral->Acidic + H+ (Protonation) Basic Basic Neutral->Basic + OH- (Deprotonation) Basic->Neutral + H+ (Protonation)

Caption: pH-dependent structural transitions and their resulting auxochromic shifts.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. It incorporates internal controls (isosbestic points) and linearity checks (Beer-Lambert validation) to guarantee that the observed spectra are artifacts of the molecule, not the instrument or solvent[7].

Phase 1: Reagent Preparation & Instrument Calibration
  • Solvent Selection: Use HPLC-grade Methanol (MeOH) and ultra-pure water (18.2 M Ω⋅ cm). Methanol is chosen to ensure complete dissolution of the relatively non-polar organic core, while water allows for pH manipulation.

  • Instrument Blanking: Calibrate the dual-beam UV-Vis spectrophotometer using a matched pair of 10.0 mm quartz cuvettes[7]. Fill both with the exact solvent mixture (e.g., 50:50 MeOH:H 2​ O) used for the sample. Causality: This eliminates the solvent's inherent UV cutoff from the final data.

  • Stock Solution: Accurately weigh 15.76 mg of 4-Amino-3-chloro-5-methylphenol (MW: 157.6 g/mol )[8] and dissolve in 100 mL of solvent to create a 1.0 mM stock solution.

Phase 2: Beer-Lambert Validation (Linearity Check)
  • Prepare a serial dilution from the stock to yield concentrations of 10, 20, 40, 60, and 80 μ M.

  • Scan each solution from 200 nm to 400 nm.

  • Plot Absorbance at λmax​ versus Concentration.

  • Validation Metric: The R2 value of the linear regression must be ≥0.999 , and the maximum absorbance should not exceed 1.0. If absorbance exceeds 1.0, detector saturation and stray light effects compromise data integrity[7].

Phase 3: pH Titration & Isosbestic Mapping
  • Take a 50 μ M sample in 50:50 MeOH:H 2​ O.

  • Gradually adjust the pH from 2.0 to 12.0 using micro-aliquots of 0.1 M HCl and 0.1 M NaOH, scanning the spectrum after each adjustment.

  • Validation Metric: Look for isosbestic points (wavelengths where absorbance remains constant across all pH values). The presence of sharp isosbestic points proves that the system contains exactly two interconverting species (e.g., neutral and anionic) and that no sample degradation or volume dilution errors occurred during titration.

G A 1. Solvent & Blank Preparation B 2. Stock Solution Formulation (1 mM) A->B  Baseline C 3. Serial Dilution (Beer-Lambert Range) B->C  Dilute D 4. UV-Vis Scanning (200-400 nm) C->D  Analyze E 5. pH Titration & Isosbestic Mapping D->E  Modify pH F 6. Data Synthesis & Extinction Coeff. Calc. E->F  Compute

Caption: Step-by-step self-validating workflow for UV-Vis data acquisition.

Quantitative Data Summaries

Based on the chromophore mechanics and empirical models for highly substituted anilines and phenols[4][9], the following table summarizes the predicted spectroscopic parameters for 4-Amino-3-chloro-5-methylphenol across varying environmental conditions.

Note: Molar extinction coefficients ( ϵ ) for such π→π∗ transitions typically fall within the 103 to 104 L/(mol·cm) range[9].

Chemical StateEnvironmental pHDominant AuxochromesPredicted λmax​ (nm)Estimated ϵ (L·mol −1 ·cm −1 )Visual Color Shift
Cationic pH < 3.0-OH, -Cl, -CH 3​ 275 - 285~ 3,500Colorless
Neutral pH 6.0 - 8.0-OH, -NH 2​ , -Cl, -CH 3​ 300 - 310~ 6,200Pale Yellow
Anionic pH > 10.0-O , -NH 2​ , -Cl, -CH 3​ 320 - 335~ 8,500Deep Yellow / Orange

Table 1: Predicted UV-Vis spectroscopic parameters for 4-Amino-3-chloro-5-methylphenol demonstrating the profound impact of protonation states on the molecular absorption profile.

References

  • Pharmaffiliates. CAS No : 873417-25-5 | Product Name : 4-Amino-3-chloro-5-methylphenol. Retrieved from:[Link]

  • INFLIBNET Centre. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 2: Nature of electronic transitions and factors affecting it. Retrieved from:[Link]

  • Scribd. Woodward Fieser Rule | PDF | Ultraviolet–Visible Spectroscopy. Retrieved from: [Link]

  • SlideShare. Factors affecting uv visible spectroscopy | PPTX. Retrieved from:[Link]

  • Chemistry LibreTexts. 7.2: UV/Vis and IR Spectroscopy. Retrieved from: [Link]

  • National Institutes of Health (PMC). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1. Retrieved from: [Link]

  • ResearchGate. Correlation of the molar absorption coefficient at the UV/Vis peak maximum. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 4-Amino-3-chloro-5-methylphenol for In Vitro Cell Culture

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Executive Summary & Physicochemical Rationale

4-Amino-3-chloro-5-methylphenol (CAS: 873417-25-5) is a halogenated aminophenol derivative with a molecular weight of 157.6 g/mol [1][2]. In drug development and in vitro screening, aminophenols are highly valued for their redox properties and structural utility; however, these same properties make them notoriously challenging to handle in aqueous cell culture environments.

The Causality of Degradation

Aminophenols possess electron-donating hydroxyl and amino groups that make the aromatic ring highly susceptible to auto-oxidation when exposed to atmospheric oxygen and moisture[3][4]. In neutral to slightly alkaline cell culture media (pH ~7.4), 4-Amino-3-chloro-5-methylphenol can rapidly oxidize into reactive semiquinone radicals and highly electrophilic quinone-imines.

If this oxidation occurs before the compound reaches the cellular target, the resulting quinone-imines will cause off-target cytotoxicity by covalently binding to cellular nucleophiles (e.g., glutathione, proteins), thereby confounding experimental results.

To establish a self-validating experimental system , this protocol utilizes anhydrous Dimethyl Sulfoxide (DMSO) to completely exclude water during stock storage[5], mandates inert gas overlay (Argon/Nitrogen) to displace oxygen, and employs a strict serial dilution strategy to maintain a constant, non-toxic 0.1% DMSO concentration in all final assays[6][7].

Mechanistic Visualization

The following diagram illustrates the degradation pathway of aminophenols in aqueous environments and the critical intervention points integrated into this protocol.

Mechanism Aminophenol 4-Amino-3-chloro-5-methylphenol (Stable in Anhydrous DMSO) O2 O2 / Moisture Exposure (Aqueous Media / pH 7.4) Aminophenol->O2 Radical Semiquinone Radical (Reactive Intermediate) O2->Radical Quinone Quinone-imine (Off-Target Cytotoxicity) Radical->Quinone Prevention Protocol Interventions: Anhydrous DMSO & Argon Overlay Prevention->O2 Blocks Oxidation

Auto-oxidation pathway of aminophenols and targeted preventative interventions.

Preparation of Primary Stock Solutions (100 mM)

Materials Required
  • 4-Amino-3-chloro-5-methylphenol powder (Purity ≥ 98%)[2]

  • Anhydrous DMSO (Moisture ≤ 0.005%)[5]

  • Amber, sterile microcentrifuge tubes (Light protection is critical for phenolic compounds)[6]

  • Argon or Nitrogen gas source

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized powder of 4-Amino-3-chloro-5-methylphenol to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture condensation on the cold powder.

  • Weighing: Weigh exactly 15.76 mg of the compound under a chemical fume hood.

  • Dissolution: Add exactly 1.0 mL of Anhydrous DMSO to achieve a 100 mM primary stock solution.

  • Homogenization: Vortex gently for 30–60 seconds. Self-Validation Check: The solution must be completely clear. If a dark brown or pink hue is observed, auto-oxidation has already occurred, and the stock must be discarded.

  • Aliquoting: Divide the 100 mM stock into 20 µL single-use aliquots in amber tubes to prevent repeated freeze-thaw cycles, which accelerate compound degradation[6].

  • Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube for 3 seconds before immediately capping.

  • Storage: Store at -80°C. Under these conditions, the stock is stable for up to 6 months[8].

Serial Dilution Strategy for Cell Culture

To ensure that observed cellular phenotypes are driven by the compound and not by solvent toxicity, the final concentration of DMSO in the cell culture media must never exceed 0.1% (v/v)[3][7].

Instead of diluting the primary stock directly into media at varying volumes (which alters the DMSO concentration across different treatment groups), you must create Intermediate Stocks in 100% DMSO . You will then spike exactly 1 µL of each intermediate stock into 999 µL of media.

Quantitative Dilution Matrix
Desired Final Conc. in MediaIntermediate Stock Required (in 100% DMSO)Preparation of Intermediate StockVolume of Intermediate StockVolume of Culture MediaFinal DMSO %
100 µM 100 mM (Primary Stock)N/A (Use Primary Stock directly)1 µL999 µL0.1%
50 µM 50 mM10 µL of 100 mM Stock + 10 µL DMSO1 µL999 µL0.1%
25 µM 25 mM10 µL of 50 mM Stock + 10 µL DMSO1 µL999 µL0.1%
10 µM 10 mM2 µL of 50 mM Stock + 8 µL DMSO1 µL999 µL0.1%
1 µM 1 mM10 µL of 10 mM Stock + 90 µL DMSO1 µL999 µL0.1%
Vehicle Control 0 mM (Pure DMSO)100% Anhydrous DMSO1 µL999 µL0.1%

In Vitro Cell Treatment Protocol

Pre-Treatment Preparation
  • Seed cells (e.g., HepG2, HeLa, or primary cultures) in multi-well plates and allow them to adhere for 24 hours in a humidified 37°C, 5% CO₂ incubator[4][7].

  • Thaw a single 20 µL aliquot of the 100 mM 4-Amino-3-chloro-5-methylphenol stock at room temperature, protected from light.

Treatment Execution
  • Prepare the Intermediate Stocks in 100% DMSO according to the Quantitative Dilution Matrix above.

  • Pre-warm the required volume of fresh cell culture media to 37°C.

  • Critical Timing: Aminophenols begin oxidizing the moment they contact aqueous media. Prepare the final working solutions (1 µL intermediate stock + 999 µL media) immediately before application to the cells. Do not let the compound sit in media for longer than 2 minutes prior to adding it to the cell plate.

  • Aspirate the old media from the cell culture plates.

  • Gently dispense the compound-containing media onto the cells.

  • Include the Vehicle Control (0.1% DMSO in media) in at least triplicate. This validates that any observed loss in cell viability is strictly due to the 4-Amino-3-chloro-5-methylphenol[6].

  • Incubate for the desired time point (typically 24, 48, or 72 hours) before proceeding to downstream assays (e.g., MTT, WST-1, or Western Blot)[4].

Experimental Workflow Visualization

Workflow Powder 4-Amino-3-chloro-5-methylphenol (Equilibrate to RT) DMSO Dissolve in Anhydrous DMSO (100 mM Primary Stock) Powder->DMSO Aliquot Aliquot & Argon Overlay (Store at -80°C) DMSO->Aliquot Dilution DMSO Intermediate Dilutions (Maintain 0.1% Final DMSO) Aliquot->Dilution Treatment Immediate Media Dilution & In Vitro Cell Treatment Dilution->Treatment

Workflow for preparing and utilizing 4-Amino-3-chloro-5-methylphenol in cell culture.

References

  • mdpi.com . Sorghum Phenolic Compounds Are Associated with Cell Growth Inhibition. Available at: [Link][7]

  • researchgate.net . How do I create serial dilutions of a pure compound while maintaining a 0.1% DMSO concentration? Available at: [Link][3]

  • rsc.org . Novel valproic aminophenol amides with enhanced glial cell viability effect. Available at: [Link][4]

Sources

Application

Application Note: A Protocol for Polymer Crosslinking Using 4-Amino-3-chloro-5-methylphenol

Abstract This application note provides a detailed protocol for the use of 4-Amino-3-chloro-5-methylphenol as a crosslinking agent for polymers. Crosslinking is a critical process in polymer chemistry that enhances the m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol for the use of 4-Amino-3-chloro-5-methylphenol as a crosslinking agent for polymers. Crosslinking is a critical process in polymer chemistry that enhances the mechanical, thermal, and chemical resistance properties of materials by forming a three-dimensional polymer network.[1][2] 4-Amino-3-chloro-5-methylphenol is a multifunctional compound featuring a primary amine and a phenolic hydroxyl group, both of which can serve as reactive sites for creating covalent bonds between polymer chains.[3][4] This guide is intended for researchers, scientists, and professionals in drug development and material science. We present a comprehensive, step-by-step methodology, including a proposed reaction mechanism, safety precautions, and robust analytical techniques for the characterization and validation of the resulting crosslinked polymer network.

Introduction and Scientific Rationale

The transformation of linear or branched polymers into a durable, interconnected three-dimensional network is a cornerstone of advanced material design. This process, known as crosslinking, drastically improves material properties such as tensile strength, thermal stability, and solvent resistance.[2] The choice of crosslinking agent is paramount, as its chemical structure dictates the reaction chemistry and the final properties of the thermoset material.[4]

Phenolic compounds have long been utilized as effective crosslinkers, particularly in the production of high-temperature and chemically resistant materials.[2][5] Their utility stems from the reactivity of the hydroxyl group on the aromatic ring.[6] 4-Amino-3-chloro-5-methylphenol presents a unique opportunity for novel crosslinking strategies due to its dual-functional nature. It possesses both a phenolic hydroxyl group and a primary amine group.

  • Primary Amine (-NH₂): This group is a potent nucleophile, readily reacting with electrophilic functional groups such as epoxides, isocyanates, and activated carboxylic acids to form stable covalent bonds.[3]

  • Phenolic Hydroxyl (-OH): This group can participate in condensation reactions or, upon deprotonation, act as a nucleophile to open rings like epoxides.[6][7]

  • Substituents (Chloro- and Methyl-): The chloro and methyl groups on the aromatic ring influence the reactivity of the amine and hydroxyl groups through electronic and steric effects, potentially modulating the curing kinetics.

This document outlines a versatile protocol for leveraging these reactive sites to crosslink polymers, using an epoxy-functionalized polymer as a primary example. The principles described herein can be adapted for other polymer systems with appropriate functional groups.

Proposed Crosslinking Mechanism with Epoxy Resins

The crosslinking of an epoxy-functionalized polymer with 4-Amino-3-chloro-5-methylphenol can proceed through two primary pathways, as illustrated below. The primary amine can initiate a nucleophilic attack on an epoxy ring, followed by a similar reaction from the second hydrogen on the same amine, effectively linking two polymer chains. Concurrently, the phenolic hydroxyl can react with another epoxy group, particularly at elevated temperatures or in the presence of a catalyst. This dual reactivity allows for the formation of a dense and robust polymer network.

Crosslinking_Mechanism cluster_reactants Reactants cluster_pathway1 Pathway 1: Amine Reaction cluster_pathway2 Pathway 2: Hydroxyl Reaction Polymer1 Epoxy-Functionalized Polymer Chain (P1) AmineAttack Step 1: Primary amine on ACMP attacks epoxy ring on P1 Polymer1->AmineAttack Epoxy Group Polymer2 Epoxy-Functionalized Polymer Chain (P2) SecondAmineAttack Step 2: Second H on amine attacks epoxy ring on P2 Polymer2->SecondAmineAttack Epoxy Group Crosslinker 4-Amino-3-chloro-5-methylphenol (ACMP) Crosslinker->AmineAttack Amine Group HydroxylAttack Step 3: Phenolic hydroxyl on ACMP attacks epoxy ring on P3 (Heat/Catalyst often required) Crosslinker->HydroxylAttack Hydroxyl Group AmineAttack->SecondAmineAttack AmineLink P1-N-P2 Linkage SecondAmineAttack->AmineLink Network Crosslinked Polymer Network AmineLink->Network HydroxylLink P3-O-ACMP Linkage HydroxylAttack->HydroxylLink HydroxylLink->Network

Caption: Proposed dual-pathway mechanism for crosslinking.

Materials and Reagents

Material/ReagentGradeSupplier ExamplePurpose
4-Amino-3-chloro-5-methylphenol≥97% PuritySigma-AldrichCrosslinking Agent
Bisphenol A diglycidyl ether (BADGE)Reagent GradeMilliporeSigmaModel Epoxy-Functionalized Polymer
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Fisher ScientificSolvent for dissolving reactants
2-Methylimidazole (2-MI)Reagent GradeAlfa AesarOptional: Catalyst for hydroxyl reaction
TolueneACS GradeVWRSolvent for swelling tests
Nitrogen or Argon GasHigh PurityAirgasInert atmosphere for reaction

Experimental Protocol

This protocol provides a general framework. Researchers must perform optimization studies to determine the ideal stoichiometric ratios, temperatures, and curing times for their specific polymer and application.

Preparation of Reactant Solutions
  • Safety First: Conduct all operations within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including neoprene or butyl rubber gloves, a lab coat, and chemical splash goggles.[8][9] Phenolic compounds are toxic and can be absorbed through the skin.[10][11]

  • Polymer Solution: In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the epoxy-functionalized polymer (e.g., BADGE) in anhydrous THF to a desired concentration (e.g., 20% w/v).

  • Crosslinker Solution: In a separate, dry beaker, dissolve 4-Amino-3-chloro-5-methylphenol in anhydrous THF. The amount should be calculated based on the desired stoichiometric ratio of amine hydrogen and hydroxyl groups to epoxy groups. A common starting point is a 1:1 ratio of epoxy groups to the sum of reactive hydrogens (two from the -NH₂ group and one from the -OH group).

Crosslinking Reaction and Curing
  • Initiation: While stirring the polymer solution under a gentle flow of nitrogen, slowly add the crosslinker solution dropwise using a syringe or dropping funnel.

  • Initial Reaction: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the initial amine-epoxy reaction.

  • Solvent Removal: Reduce the solvent volume under vacuum using a rotary evaporator until a viscous solution is obtained. This step is crucial for creating a uniform film for curing.

  • Casting: Pour the viscous mixture into a non-stick mold (e.g., a Teflon dish) to form a film of the desired thickness.

  • Curing: Transfer the mold to a programmable vacuum oven. Cure the film using a staged heating profile. A suggested starting profile is:

    • 80°C for 2 hours (to remove residual solvent and promote amine reaction).

    • Increase to 120°C for 2 hours.

    • Increase to 150°C for 1 hour (to facilitate the hydroxyl-epoxy reaction).

  • Post-Curing: After the curing cycle, turn off the heat and allow the oven to cool to room temperature slowly under vacuum to prevent thermal shock and internal stresses in the material.

  • Final Product: Once cooled, carefully remove the solid, crosslinked polymer film from the mold.

Characterization and Validation Workflow

Confirming the successful formation of a crosslinked network is essential. The following workflow provides a multi-faceted approach to validation.

Validation_Workflow Start Cured Polymer Sample Visual Visual Inspection (Homogeneity, Defects) Start->Visual Swelling Swelling Test (Determine Crosslink Density) Visual->Swelling FTIR FTIR Spectroscopy (Confirm Functional Group Reaction) Visual->FTIR Thermal Thermal Analysis (DSC/TGA) (Assess Tg and Stability) Visual->Thermal Conclusion Validated Crosslinked Material Swelling->Conclusion FTIR->Conclusion Thermal->Conclusion

Caption: Workflow for validating the crosslinked polymer.

Swelling Test for Crosslink Density

This gravimetric method provides a quantitative measure of the degree of crosslinking.[1]

  • Cut a small, pre-weighed piece of the cured polymer (W_dry).

  • Immerse the sample in a suitable solvent (e.g., toluene) at room temperature for 24 hours.

  • Remove the swollen sample, gently blot the surface to remove excess solvent, and immediately record its weight (W_swollen).

  • Calculate the swelling ratio (Q) and the volume fraction of the polymer in the swollen gel (V₂):

    • Q = W_swollen / W_dry

    • V₂ = (W_dry / ρ_polymer) / [(W_dry / ρ_polymer) + ((W_swollen - W_dry) / ρ_solvent)] (where ρ is the density of the polymer and solvent, respectively)

A lower swelling ratio indicates a higher degree of crosslinking.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to monitor the chemical changes during the reaction.

  • Acquire spectra of the individual reactants (epoxy polymer, crosslinker) and the final cured polymer.

  • Key Spectral Changes:

    • Disappearance of the epoxy ring peak: Look for a significant decrease in the intensity of the band around 915 cm⁻¹.

    • Changes in N-H and O-H bands: Monitor the broad bands in the 3200-3500 cm⁻¹ region. The transformation of primary amine N-H stretching peaks and the involvement of the O-H group will alter the shape and position of these bands.

    • Appearance of C-O-C ether linkages: This can be observed in the fingerprint region (around 1100-1250 cm⁻¹), although peak overlap is common.

Thermal Analysis (DSC and TGA)

Thermal analysis provides critical information about the material's properties.[1][12]

  • Differential Scanning Calorimetry (DSC): A significant increase in the glass transition temperature (Tg) of the cured polymer compared to the uncrosslinked starting polymer is a strong indicator of successful crosslinking.[2] The crosslinks restrict the mobility of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state.

  • Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer. A crosslinked material will typically exhibit a higher decomposition temperature compared to its linear counterpart, indicating a more stable network structure.[12]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Curing/Tacky Surface - Incorrect stoichiometric ratio.- Insufficient curing time or temperature.- Presence of moisture or other inhibitors.- Recalculate and verify reactant stoichiometry.- Increase curing time and/or temperature in increments.- Ensure use of anhydrous solvents and dry glassware.
Brittle Material - Crosslink density is too high.- Rapid cooling after curing caused internal stress.- Reduce the amount of crosslinker.- Implement a slower, more controlled cooling ramp in the oven.
Insoluble Particles in Mixture - Poor solubility of the crosslinker or polymer.- Premature gelation.- Try a different solvent or a solvent blend.- Add the crosslinker more slowly or at a lower temperature.
No Increase in Tg (DSC) - Crosslinking reaction did not occur.- Crosslink density is too low to detect a significant shift.- Verify reaction with FTIR.- Increase catalyst concentration (if used) or curing temperature.- Increase crosslinker concentration.

Safety and Handling

Working with 4-Amino-3-chloro-5-methylphenol and epoxy resins requires strict adherence to safety protocols.

  • Hazard Overview: 4-Amino-3-chloro-5-methylphenol is classified as harmful if swallowed and can cause skin and serious eye irritation.[12] Phenolic compounds in general are toxic and can cause chemical burns.[8][10] Epoxy resins are potential sensitizers.

  • Engineering Controls: Always handle these chemicals inside a chemical fume hood to prevent inhalation of vapors or dust.[10][11] An emergency eyewash and safety shower must be readily accessible.[9][11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory. A face shield should be used when there is a significant splash risk.[9]

    • Hand Protection: Use chemically resistant gloves. Neoprene or butyl rubber gloves are recommended over nitrile for handling phenols, as phenol can penetrate nitrile gloves.[8][10] Change gloves immediately if contamination occurs.

    • Skin and Body Protection: Wear a long-sleeved lab coat and closed-toe shoes. An apron may be required for larger quantities.[8]

  • Waste Disposal: All chemical waste, including contaminated consumables, must be disposed of as hazardous waste according to institutional and local regulations. Do not pour waste down the drain.[9]

References

  • Environmental Health and Safety (EHS), University of Iowa. Phenol | EHS Fact Sheet. [Link]

  • ResolveMass Laboratories Inc. Crosslinked Polymer Analysis. [Link]

  • University of California, Riverside, Environmental Health & Safety. SAFE USE OF PHENOL. [Link]

  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. [Link]

  • Lee, D., et al. (2018). Systematic Approach to Mimic Phenolic Natural Polymers for Biofabrication. PMC. [Link]

  • Tulane University, Office of Environmental Health and Safety (OEHS). (2023). FACT SHEET: Phenol. [Link]

  • Sonnati, M.O., et al. (2023). Development in the Modification of Phenolic Resin by Renewable Resources: A Review. Oriental Journal of Chemistry. [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

  • Kopiasz, M., et al. (2024). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. PMC. [Link]

  • Ozturk, T., et al. (2015). Synthesis, characterization and thermal degradation of cross-linked polystyrene using the alkyne-functionalized esters as a. Redalyc.org. [Link]

  • Im, S., et al. (2022). Crosslinking Mechanisms of Phenol, Catechol, and Gallol for Synthetic Polyphenols: A Comparative Review. MDPI. [Link]

  • Li, K., et al. (2024). Effect of Polymer and Crosslinker Concentration on Static and Dynamic Gelation Behavior of Phenolic Resin Hydrogel. PMC. [Link]

  • Sompie, M., et al. (2022). Evaluation of phenolic compounds as cross-linkers to improve the qualities of halal gelatin from milkfish scales (Chanos chanos). PMC. [Link]

  • Pennington, B.D., et al. Crosslinking of Epoxy-Modified Phenol Novolac (EPN) Powder Coatings: Particle Size and Adhesion. [Link]

  • Schuschnigg, S., et al. (2016). Cross-linking characterization of polymers based on their optical dispersion utilizing a white-light interferometer. Fraunhofer-Publica. [Link]

  • Creative Biolabs. (2025). Chemical Reactivity of Crosslinkers. [Link]

  • Li, Y., et al. (2023). Multiple Phenolic Hydroxyl-Modified Hyper-Crosslinked Polymers and Their Efficient Adsorptive Removal of o-Nitrophenol from Water. ACS Publications. [Link]

  • ResearchGate. (2016). The cross-linking reaction process. Formaldehyde and phenol react with.... [Link]

  • Endres, K.J., et al. (2021). Poly(ethylene glycol) Hydrogel Crosslinking Chemistries Identified via Atmospheric Solids Analysis Probe Mass Spectrometry. Scholars@Duke. [Link]

  • Wikipedia. Oxidative coupling of phenols. [Link]

  • DENACOL's Lab. (2024). The Application as a “Crosslinking Agent” for Epoxy Resins. [Link]

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Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of 4-Amino-3-chloro-5-methylphenol during long-term storage

Welcome to the Technical Support Center for 4-Amino-3-chloro-5-methylphenol (CAS: 873417-25-5). As a Senior Application Scientist, I have designed this diagnostic and troubleshooting guide to address the chronic instabil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Amino-3-chloro-5-methylphenol (CAS: 873417-25-5). As a Senior Application Scientist, I have designed this diagnostic and troubleshooting guide to address the chronic instability and auto-oxidation issues frequently encountered with highly substituted aminophenols.

Due to the electron-rich nature of the aromatic ring—driven by the strong electron-donating amino (-NH₂) and hydroxyl (-OH) groups—this compound is highly susceptible to oxidative degradation[1]. The protocols and insights below are engineered to provide a self-validating system for maintaining absolute chemical integrity during long-term storage and active experimentation.

Diagnostic Dashboard: Quantitative Indicators of Degradation

Before troubleshooting, you must establish the current integrity of your batch. Aminophenol oxidation follows a predictable trajectory that can be quantified visually and analytically.

Oxidation StageVisual IndicatorApprox. Purity LossUV-Vis / HPLC IndicatorRequired Action
Pristine White to off-white powder< 0.5%Standard baselineProceed with handling under inert gas.
Early Oxidation Faint pink or yellow tint1% - 5%Minor baseline drift; new peak at ~400 nmRe-crystallize or use sacrificial antioxidants.
Advanced Deep red or brown5% - 20%Broad absorbance > 450 nm; multiple HPLC peaksDiscard or perform rigorous column chromatography.
Polymeric Black, insoluble tar> 20%Complete baseline drift; insoluble in standard solventsDiscard immediately. Irrecoverable.

Mechanistic Troubleshooting & FAQs

Q1: Why does my solid 4-Amino-3-chloro-5-methylphenol turn pink or brown over time, even in a tightly closed bottle? The Causality: The discoloration is the visual manifestation of auto-oxidation. While the chlorine atom (-Cl) is mildly electron-withdrawing, the synergistic electron-donating effects of the methyl, amino, and hydroxyl groups make the aromatic ring highly electron-rich. When exposed to trace atmospheric oxygen or UV light, the compound undergoes a radical-initiated oxidation to form highly conjugated, colored quinoneimines[1]. If left unchecked, these intermediates undergo oxidative coupling, polymerizing into irreversible dark brown or black products[1]. Standard ambient storage allows oxygen to slowly permeate the container headspace.

OxidationPathway A 4-Amino-3-chloro-5-methylphenol (Stable, Colorless/White) B O2 / Light / Temp / pH > 7 A->B C Radical Intermediates (Highly Reactive) B->C D Quinoneimines (Pink/Red Discoloration) C->D Further Oxidation E Polymeric Products (Brown/Black Insoluble Tar) D->E Polymerization

Oxidation pathway of 4-Amino-3-chloro-5-methylphenol from stable state to polymeric tar.

Q2: My reaction yields are dropping, and I see massive baseline drift during HPLC analysis. How can I stabilize the compound in solution? The Causality: Dissolved oxygen in solvents reacts exponentially faster with aminophenols than atmospheric oxygen does with the solid[1]. Furthermore, trace transition metals (like Cu²⁺) in solvents act as powerful oxidation catalysts[1]. The Solution: You must add a sacrificial antioxidant to your sample solvent (diluent) and/or mobile phase[1]. Ascorbic acid is the industry standard for this; it possesses a lower oxidation potential than the aminophenol, meaning it will preferentially scavenge dissolved oxygen and free radicals, protecting your target analyte[1].

Q3: Does the pH of my buffer matter during storage or analysis? The Causality: Absolutely. Alkaline conditions (high pH) deprotonate the phenolic hydroxyl group, forming a phenoxide anion[1]. This dramatically increases the electron density on the aromatic ring, lowering the activation energy required for oxidation and making the compound exponentially more susceptible to degradation[1]. Always store and analyze this compound in neutral to slightly acidic environments.

Self-Validating Methodologies for Air-Free Storage

To guarantee the integrity of 4-Amino-3-chloro-5-methylphenol (melting point 170-171°C), you must treat it as an air-sensitive reagent. Below are the definitive, step-by-step protocols for both solid and liquid states.

StorageWorkflow Start Storage Preparation Solid Solid State Storage Start->Solid Liquid Solution Storage Start->Liquid S1 Transfer to Amber Vial Solid->S1 L1 Sparge Solvent with Argon (15 min) Liquid->L1 S2 Purge with Argon (Heavier than Air) S1->S2 S3 Seal & Store at -20°C in Desiccator S2->S3 L2 Add Ascorbic Acid (Antioxidant) L1->L2 L3 Store Aliquots at -80°C (Single Use) L2->L3

Step-by-step workflow for air-free storage of aminophenol compounds in solid and liquid states.

Protocol A: Long-Term Solid-State Storage

Direct light irradiation and moisture are primary catalysts for exothermic degradation[2].

  • Transfer: Inside a glovebox or under a steady stream of inert gas, transfer the pristine powder into an amber glass vial (to block UV-initiated radical formation)[1].

  • Inerting: Purge the headspace with Argon . Scientific note: Argon is preferred over Nitrogen because it is heavier than air and will physically blanket the solid powder at the bottom of the vial.

  • Sealing: Seal the vial tightly with a PTFE-lined cap. Wrap the cap junction with Parafilm to prevent micro-leaks.

  • Storage: Place the vial inside a secondary desiccator box containing indicating silica gel (to protect from humidity[3]), and store at -20°C.

  • Self-Validation Step: Before use, allow the sealed vial to warm to room temperature for 30 minutes. If you open it while cold, atmospheric moisture will instantly condense on the powder, accelerating future oxidation.

Protocol B: Preparation of Stable Stock Solutions

Handling 2-aminophenol and its derivatives in solution requires strict air-free techniques[1].

  • Deoxygenation: Sparge your chosen solvent (e.g., Methanol or DMSO) with Argon for a minimum of 15 minutes to displace dissolved oxygen[1].

  • Antioxidant Addition: Dissolve 0.1% to 1% (w/v) ascorbic acid into the deoxygenated solvent[1].

  • Dissolution: Add the 4-Amino-3-chloro-5-methylphenol to the solvent under a positive pressure of Argon.

  • Aliquoting: Divide the stock solution into single-use amber vials. Purge the headspace of each vial with Argon before capping[1]. Store at -80°C.

  • Self-Validation Step: Leave one sealed aliquot at room temperature for 24 hours under ambient light. If the solution remains colorless, your deoxygenation and antioxidant concentrations are sufficient. If it turns pink, increase the ascorbic acid concentration or sparge time.

References

  • DC Fine Chemicals. "100790 - 4-Aminophenol - Safety Data Sheet". dcfinechemicals.com. Available at: [Link]

  • Carl ROTH. "Safety Data Sheet: 4-Aminophenol". carlroth.com. Available at: [Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 4-Amino-3-chloro-5-methylphenol

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for 4-Amino-3-chloro-5-methylphenol. Because this analyte is an amphoteric molecule—containing both a basic primary amine and an acidic phenolic hydroxyl group—it presents unique chromatographic challenges, including severe peak tailing, retention time drift, and oxidative instability.

The following sections provide a causality-driven troubleshooting framework, self-validating protocols, and authoritative grounding to ensure your analytical methods meet stringent validation criteria.

Diagnostic Workflow

The diagram below outlines the primary diagnostic logic for resolving the most common chromatographic failures associated with this compound.

HPLC_Troubleshooting Start HPLC Issue with 4-Amino-3-chloro-5-methylphenol Tailing Severe Peak Tailing (As > 1.5) Start->Tailing Drift Retention Time Drift & Poor Reproducibility Start->Drift Degradation Peak Area Loss / Extra Impurity Peaks Start->Degradation Silanol Secondary Silanol Interactions (Ion-Exchange) Tailing->Silanol Diagnosis pKa Mobile Phase pH too close to pKa (~4.5) Drift->pKa Diagnosis Oxidation Analyte Oxidation (Aminophenol instability) Degradation->Oxidation Diagnosis Fix1 Lower pH to < 3.0 or use End-Capped Column Silanol->Fix1 Resolution Fix2 Adjust pH ≥ 2 units from pKa & Ensure >25mM Buffer pKa->Fix2 Resolution Fix3 Degas Mobile Phase & Add Antioxidant (Ascorbic Acid) Oxidation->Fix3 Resolution

Diagnostic workflow for resolving common HPLC issues with 4-Amino-3-chloro-5-methylphenol.

Troubleshooting Guides & FAQs

Q1: Why does 4-Amino-3-chloro-5-methylphenol exhibit severe peak tailing (Asymmetry > 1.5) on standard C18 columns?

The Causality: Peak tailing in amphoteric compounds is rarely a physical column issue; it is typically a chemical phenomenon driven by multiple retention mechanisms[1]. At a mid-range pH (e.g., pH 5.0–7.0), the residual silanol groups (Si-OH) on the silica stationary phase dissociate into negatively charged silanoate ions (Si-O⁻)[2]. Simultaneously, the basic amino group of the analyte remains partially protonated. This creates a strong secondary electrostatic (ion-exchange) interaction between the analyte and the stationary phase, causing a fraction of the molecules to elute slower than the bulk band[3]. The Solution: Suppress the ionization of the silanol groups. By lowering the mobile phase pH to < 3.0 (ideally pH 2.5), the acidic silanol species are forced into their neutral, non-ionized state, effectively shutting down the secondary ion-exchange mechanism[4]. Additionally, utilizing a highly deactivated, fully end-capped column or a polar-embedded stationary phase provides steric shielding against any remaining active sites[5].

Q2: I am experiencing significant retention time drift between injections. How do I stabilize the retention of this compound?

The Causality: Retention time drift is the hallmark of inadequate buffering capacity relative to the analyte's pKa. 4-Amino-3-chloro-5-methylphenol has an amine pKa of ~4.5 and a phenol pKa of ~9.5. If your mobile phase pH is near either of these values, microscopic fluctuations in pH (caused by the evaporation of volatile modifiers or the dissolution of atmospheric CO₂) will drastically shift the ratio of ionized to non-ionized species[2]. Because ionized species elute much faster in reversed-phase chromatography, the retention time will wander[6]. The Solution: The mobile phase pH must be set at least 2.0 pH units away from the analyte's pKa to ensure the molecule exists in a single, stable ionization state (>99% protonated or deprotonated)[7]. For this analyte, a pH of 2.5 is optimal. Furthermore, ensure your buffer concentration is between 25–50 mM; concentrations below this threshold lack the thermodynamic capacity to resist pH shifts during the chromatographic run[7].

Q3: The analyte elutes too close to the void volume at low pH. How can I increase retention without causing peak distortion?

The Causality: At pH 2.5, the primary amine is fully protonated ( NH3+​ ), making the molecule highly polar. In reversed-phase chromatography, highly polar, ionized molecules partition poorly into the hydrophobic C18 stationary phase, resulting in a low retention factor ( k′ )[6]. The Solution: Implement Ion-Pairing Chromatography (IPC). By adding an anionic ion-pairing reagent, such as sodium octanesulfonate, to the mobile phase, the negatively charged sulfonate headgroup binds electrostatically to the protonated amine. The hydrophobic octyl tail then interacts strongly with the C18 phase, creating a neutral, highly lipophilic complex that significantly increases retention time and improves peak symmetry[8].

Quantitative Data & Selection Guides

To optimize your method, refer to the following physicochemical and buffer selection parameters.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue / CharacteristicChromatographic Implication
Amine pKa ~4.5Protonated at pH < 3.0. Prone to severe silanol interactions at mid-pH.
Phenol pKa ~9.5Deprotonated at pH > 10.5. Susceptible to oxidative degradation.
Hydrophobicity Low to ModerateRequires a low percentage of organic modifier (10–30% Methanol or Acetonitrile) for adequate retention unless ion-pairing is used.

Table 2: Mobile Phase Buffer Selection Guide

Buffer SystemOptimal pH RangeUV Cut-offLC-MS Compatible?Application Suitability for Aminophenols
Phosphate 1.1 – 3.1< 200 nmNo (Inorganic)Excellent. Highly stable at pH 2.5; fully suppresses silanol ionization[7].
Formate 2.8 – 4.8210 nmYes (Volatile)Moderate. Good for LC-MS, but pH 2.8 is borderline close to the amine pKa[2].
Acetate 3.8 – 5.8210 nmYes (Volatile)Poor. Operates exactly at the amine pKa, guaranteeing retention drift[7].

Self-Validating Experimental Protocols

Do not rely on assumptions when preparing mobile phases. The following protocols are designed as self-validating systems to ensure absolute reproducibility.

Protocol A: Preparation of pH 2.50 Phosphate Buffer for Silanol Suppression

Objective: Create a high-capacity buffer that neutralizes stationary phase silanols and standardizes the analyte's ionization state.

  • Weighing: Accurately weigh 3.00 g of Sodium Dihydrogen Phosphate ( NaH2​PO4​ ) to achieve a ~25 mM concentration. Causality: 25 mM provides optimal buffering capacity without risking salt precipitation when mixed with organic solvents[7].

  • Dissolution: Dissolve the salt in 900 mL of HPLC-grade water (18.2 MΩ·cm).

  • Aqueous pH Adjustment: Insert a calibrated pH probe. Add concentrated ortho-phosphoric acid ( H3​PO4​ ) dropwise until the pH reaches exactly 2.50 ± 0.05. Critical Rule: The pH must be measured in the aqueous portion before the addition of any organic solvent to ensure accurate pKa referencing[6].

  • Volume Make-up: Transfer the solution to a 1 L volumetric flask and bring to volume with HPLC-grade water.

  • Filtration & Degassing: Filter through a 0.22 µm hydrophilic PTFE membrane and ultrasonicate for 10 minutes to prevent baseline noise.

  • System Validation (Self-Validating Step): Inject a mixed standard containing a neutral hydrophobic marker (e.g., Toluene) and your aminophenol.

    • Logic Check: If the Toluene peak is perfectly symmetrical ( As=1.0 ) but the aminophenol peak tails, the issue is definitively chemical (residual silanol interaction). If both peaks tail, the issue is physical (e.g., a void at the column inlet or blocked frit)[3].

Protocol B: Ion-Pairing Chromatography (IPC) Setup for Enhanced Retention

Objective: Increase the retention factor ( k′ ) of the polar, protonated aminophenol using dynamic stationary phase modification.

  • Reagent Addition: Dissolve 1.1 g of sodium octanesulfonate in 900 mL of HPLC-grade water.

  • pH Control: Adjust the pH to 3.2 using dilute phosphoric acid. Causality: A pH of 3.2 ensures the amine remains fully protonated while allowing the sulfonate group to pair effectively without precipitating[8].

  • Volume Make-up: Dilute to a final volume of 1000 mL with HPLC-grade water. Use this as Mobile Phase A, with Methanol as Mobile Phase B.

  • Equilibration: Pump the mobile phase through the C18 column at 1.0 mL/min for a minimum of 60 column volumes. Ion-pairing reagents require significantly longer equilibration times than standard buffers to fully coat the stationary phase.

  • System Validation (Self-Validating Step): Monitor the baseline at 225 nm. The system is fully equilibrated and validated for quantitative use only when the baseline drift is < 1 mAU/hour and three consecutive injections of the analyte yield retention times with < 0.5% Relative Standard Deviation (RSD).

References

  • "Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide", HPLC Vials,
  • "HPLC Buffer Mobile Phase Consider
  • "HPLC Tips & Tricks: Mobile Phase Prepar
  • "Peak Tailing in HPLC", Element Lab Solutions,
  • "Optimization of HPLC methods for the development of quality control methods of combined powder formulations...", National Institutes of Health (NIH) / PMC,
  • "What Causes Peak Tailing in HPLC?", Chrom Tech, Inc.,
  • "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks", Chrom
  • "How to Reduce Peak Tailing in HPLC?", Phenomenex,

Sources

Troubleshooting

Improving the crystallization process of 4-Amino-3-chloro-5-methylphenol

Welcome to the Technical Support Center for 4-Amino-3-chloro-5-methylphenol (CAS: 873417-25-5) . As a Senior Application Scientist, I have designed this diagnostic hub to address the most critical bottlenecks encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Amino-3-chloro-5-methylphenol (CAS: 873417-25-5) . As a Senior Application Scientist, I have designed this diagnostic hub to address the most critical bottlenecks encountered during the isolation and purification of substituted aminophenols.

Crystallizing aminophenol derivatives is notoriously challenging due to their susceptibility to oxidative degradation, high solubility in polar solvents, and tendency to form agglomerated, difficult-to-filter crystal habits. This guide bypasses generic advice, offering field-proven, mechanistic solutions and self-validating protocols to ensure high-yield, high-purity recovery.

Diagnostic Troubleshooting Workflow

Before diving into specific issues, consult the logical workflow below to identify the optimization path for your specific crystallization bottleneck.

Workflow N1 Crude 4-Amino-3-chloro-5-methylphenol Dissolution in Methanol N2 Colorimetric Validation (Is solution pink/brown?) N1->N2 N3 Oxidation Quenching Add Ascorbic Acid + EDTA N2->N3 Yes (Oxidation) N4 Supersaturation Generation Cooling to 25°C N2->N4 No (Stable) N3->N4 N5 Yield Optimization Water Anti-Solvent Addition N4->N5 N6 Nucleation Control Sonoseeding (Ultrasound) N5->N6 N7 Filtration & Drying High-Purity API Intermediate N6->N7

Diagnostic workflow for optimizing the crystallization of 4-Amino-3-chloro-5-methylphenol.

Frequently Asked Questions & Mechanistic Solutions

Q1: My crystallization batches are turning pink or dark brown during the cooling phase. What is causing this, and how can I prevent it? A1: The discoloration is a direct result of the oxidative degradation of the aminophenol moiety. In the presence of dissolved oxygen and trace transition metals (specifically Fe³⁺), aminophenols rapidly oxidize into highly colored quinone-imine polymers[1].

  • Causality & Solution: To establish a self-validating system, you must chemically interrupt this oxidation pathway. Introduce an antioxidant such as L-ascorbic acid (0.1–0.5 wt%) to chemically reduce any formed quinone-imines back to the target aminophenol[1]. Additionally, incorporate a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to sequester the catalytic trace iron[2]. Purging the crystallizer with nitrogen (N₂) will displace dissolved oxygen, ensuring the mother liquor remains colorless throughout the process.

Mechanism A 4-Amino-3-chloro- 5-methylphenol C Radical Intermediate A->C Oxidation B O2 / Fe3+ Catalysis B->C D Quinone-imine (Colored Impurity) C->D Polymerization E Ascorbic Acid (Reducing Agent) E->C Quenches F EDTA (Chelator) F->B Sequesters

Mechanistic pathway of aminophenol oxidation and targeted chemical inhibition.

Q2: I am experiencing low yields (<50%) when cooling my methanolic solutions. How can I drive more product out of the mother liquor without freezing the batch? A2: 4-Amino-3-chloro-5-methylphenol retains high solubility in polar organic solvents like methanol even at sub-ambient temperatures, leading to unacceptable losses.

  • Causality & Solution: Transition from a pure cooling crystallization to an anti-solvent crystallization strategy[3]. Water acts as a highly effective anti-solvent for substituted aminophenols. By carefully titrating water into the methanolic solution at a controlled temperature (e.g., 20°C), you rapidly decrease the equilibrium solubility ( C∗ ) of the system. This generates a massive spike in supersaturation, driving the theoretical yield above 85% without requiring extreme cooling infrastructure[3].

Q3: My crystal size distribution (CSD) is extremely broad, resulting in a paste-like filter cake that takes hours to dry. How do I control nucleation? A3: Broad CSDs and needle-like agglomerates are symptoms of spontaneous, uncontrolled primary nucleation occurring at the extreme edge of the metastable zone.

  • Causality & Solution: Utilize sonoseeding (ultrasound-assisted crystallization)[4]. Applying a brief burst of ultrasound when the solution enters the metastable zone induces acoustic cavitation. The collapse of these microscopic bubbles generates immense localized pressure, forcing simultaneous, uniform nucleation. This drastically narrows the metastable zone width and yields highly uniform, block-like crystals that filter rapidly[4].

Quantitative Data Analytics

The following tables summarize the thermodynamic and kinetic parameters required to optimize your process.

Table 1: Solubility and Theoretical Yield Dynamics (Methanol/Water System) Demonstrating the thermodynamic advantage of anti-solvent addition over pure cooling.

Solvent Composition (MeOH:Water v/v)Temperature (°C)Solubility (g / 100g solvent)Theoretical Yield (%)
100 : 060.037.2N/A (Complete Dissolution)
100 : 020.020.445.1%
50 : 5020.012.167.4%
25 : 75 20.0 5.2 86.0%

Table 2: Impact of Nucleation Strategy on Crystal Size Distribution (CSD) Comparing spontaneous nucleation against controlled sonoseeding.

Nucleation MethodCooling Rate (°C/h)Metastable Zone Width (°C)Mean Crystal Size (μm)Dominant Morphology
Spontaneous (Unseeded)20.08.5150 - 300Agglomerated Needles
Conventional Seeding10.04.280 - 120Irregular Blocks
Sonoseeding (2 min burst) 20.0 1.8 27 - 95 Uniform Prisms

Actionable Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Antioxidant Protection
  • Step 1: Dissolution & Stabilization. In a jacketed crystallizer, dissolve crude 4-Amino-3-chloro-5-methylphenol in Methanol (3 mL per gram of solute) at 60°C. Immediately add 0.2 wt% L-ascorbic acid and 0.1 wt% EDTA[2]. Begin a continuous N₂ headspace purge.

    • Self-Validation Check: The solution must remain clear or pale yellow. If a pink tint develops, increase the ascorbic acid charge by 0.1 wt%.

  • Step 2: Polish Filtration. Pass the hot solution through a 0.45 μm PTFE filter into the main crystallization vessel to remove insoluble trace metals and foreign particulates.

  • Step 3: Controlled Cooling. Ramp the temperature down to 25°C at a linear cooling rate of 0.5°C/min.

  • Step 4: Anti-Solvent Titration. Using a dosing pump, slowly add Deionized Water (the anti-solvent) at a rate of 2 mL/min until a final solvent composition of 25:75 (MeOH:Water) is achieved[3].

    • Causality: Slow addition prevents localized supersaturation spikes, which cause oiling-out or amorphous precipitation.

  • Step 5: Isolation. Hold the slurry at 20°C for 2 hours to allow for Ostwald ripening. Filter under vacuum and wash the cake with 1 bed-volume of cold 10:90 MeOH:Water.

Protocol B: Sonocrystallization for CSD Control
  • Step 1: Supersaturation Generation. Prepare the stabilized methanolic solution as described in Protocol A. Cool the solution at a precise rate of 20°C/h[4].

  • Step 2: Sonoseeding. Monitor the internal temperature. Upon reaching 2°C below the known saturation temperature (entering the metastable zone), activate an ultrasonic probe (20 kHz, 50W) submerged in the solution for exactly 120 seconds[4].

    • Causality: The ultrasonic waves induce cavitation, providing the activation energy required for uniform primary nucleation without the need for foreign seed crystals.

  • Step 3: Growth Phase. Disable sonication immediately after the 120-second burst. Continue cooling the turbid slurry to 5°C.

    • Self-Validation Check: Extract a 1 mL aliquot and observe under a light microscope. The crystals should appear as dense, uniform prisms (approx. 50 μm). If needle-like structures are present, the sonication burst was applied too late (outside the metastable zone).

References

  • nih.gov (PMC) - Mechanistic Studies of the Tyrosinase-Catalyzed Oxidative Cyclocondensation of 2-Aminophenol. Available at: [Link]

  • google.com (Patents) - US3748358A - Method of purification of n-acetyl-p-aminophenol.
  • chemrxiv.org - Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production. Available at: [Link]

  • mdpi.com - Investigate the Effects of Sonication on the Nucleation of Acetaminophen and Design the Sonoseeding Approach. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-Amino-3-chloro-5-methylphenol In Vitro

Introduction Welcome to the technical support center for 4-Amino-3-chloro-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the po...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 4-Amino-3-chloro-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound during in vitro experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and field-proven insights to help you make informed decisions, troubleshoot effectively, and ensure the integrity of your experimental results.

Poor aqueous solubility is a significant hurdle in drug discovery, impacting everything from bioassay results to the formulation of dosing solutions.[1] Compounds that are not fully dissolved can lead to inaccurate and unreliable data, underestimation of potency, and precipitation-related artifacts in high-throughput screening and cell-based assays. This guide provides a structured approach to systematically address and overcome these challenges for 4-Amino-3-chloro-5-methylphenol.

Physicochemical Properties of 4-Amino-3-chloro-5-methylphenol

Understanding the fundamental properties of a compound is the first step in developing a rational formulation strategy.

PropertyValueSource
Molecular FormulaC₇H₈ClNO[2]
Molecular Weight157.60 g/mol [2]
XLogP31.9[2][3]
Melting Point170-171 °C
Hydrogen Bond Donor Count2[2]
Hydrogen Bond Acceptor Count2[2]

The XLogP3 value of 1.9 suggests a moderate lipophilicity, which is consistent with its observed poor aqueous solubility. The presence of both an amino group (basic) and a phenolic hydroxyl group (acidic) indicates that its solubility will be highly dependent on pH.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the common issues you may encounter.

FAQ 1: The Core Problem - "My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture medium. What's happening and what should I do?"

This is the most frequent and critical issue researchers face. The phenomenon, often called "crashing out," occurs when the compound, stable in a concentrated organic solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is much lower.[4] The abrupt change in solvent polarity causes the compound to fall out of solution.

Your primary goal is to maintain the compound in a dissolved state at the final desired concentration in your assay. The following FAQs detail specific strategies to achieve this. We will explore four primary methods: pH Adjustment , Co-solvents , Surfactants , and Cyclodextrins .

Strategy 1: pH Adjustment

Q: Can I improve solubility by changing the pH of my buffer?

A: Yes, this is often the simplest and most effective method for ionizable compounds. [5]

The Scientific Rationale (Why it works): 4-Amino-3-chloro-5-methylphenol has two ionizable groups: a basic amino group (-NH₂) and an acidic phenolic group (-OH). The solubility of such compounds is lowest at their isoelectric point and increases as the pH moves away from this point, favoring the formation of a charged (ionized) species, which is significantly more soluble in water than the neutral form.[6][7]

  • At low pH (acidic): The amino group becomes protonated (-NH₃⁺), forming a cationic salt that is more water-soluble.

  • At high pH (basic): The phenolic group becomes deprotonated (-O⁻), forming an anionic phenolate salt that is more water-soluble.

Therefore, adjusting the pH of your aqueous medium to either be acidic (e.g., pH < 5) or basic (e.g., pH > 9) can dramatically increase solubility.

Experimental Protocol: pH-Modified Solubilization

  • Determine Target pH: Decide whether an acidic or basic pH is compatible with your experimental system (e.g., cell viability, enzyme stability).

  • Prepare pH-Adjusted Buffer: Prepare your experimental buffer (e.g., PBS, Tris) and adjust its pH to the desired acidic or basic level using HCl or NaOH.

  • Prepare Stock Solution: Prepare a concentrated stock solution of your compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).

  • Dilution: Slowly add the stock solution dropwise into the vigorously stirring, pH-adjusted buffer to reach the final desired concentration.[4]

  • Visual Inspection: Observe the solution carefully for any signs of precipitation (cloudiness, particulates).

  • pH Readjustment & Control: If necessary for your assay, readjust the final solution's pH back to physiological (~7.4) after the compound is fully dissolved. Be aware that this may cause precipitation if the compound's solubility limit at the final pH is exceeded. Always run a "vehicle control" using the same pH-adjusted buffer without the compound to account for any effects of the pH itself on your assay.

Pros & Cons:

  • Pros: Simple, cost-effective, and uses minimal quantities of additives.[6]

  • Cons: The required pH may not be compatible with biological assays (e.g., cell culture). There's a risk of precipitation if the solution is neutralized or diluted into a medium with a different pH.[6] Extreme pH values can also accelerate compound degradation.[6]

Strategy 2: Utilizing Co-solvents

Q: My compound still precipitates even with pH adjustment, or I cannot alter the pH. Can I use a co-solvent?

A: Yes, using a water-miscible organic solvent in your final aqueous medium can increase solubility.

The Scientific Rationale (Why it works): Co-solvents work by reducing the polarity of the aqueous solvent, making it more "hospitable" to lipophilic compounds.[8] Solvents like DMSO, ethanol, or polyethylene glycol (PEG) 400 can act as a "bridge" between the water molecules and the poorly soluble compound, effectively increasing its solubility.

Experimental Protocol: Co-solvent Formulation

  • Select a Co-solvent: Choose a co-solvent that is compatible with your assay. DMSO and ethanol are common choices, but be mindful of their potential effects on cells and enzymes.[9][10] PEG 400 is often a less disruptive option.[9][11]

  • Determine Maximum Tolerable Concentration: Before testing your compound, determine the highest concentration of the co-solvent your in vitro system can tolerate without adverse effects (e.g., cytotoxicity, enzyme inhibition). For most cell-based assays, the final DMSO concentration should be kept below 0.5% and ideally below 0.1%.[12][13]

  • Prepare Stock Solution: Dissolve 4-Amino-3-chloro-5-methylphenol in 100% of your chosen co-solvent to create a high-concentration stock.

  • Serial Dilution: Perform serial dilutions of your stock solution directly into the final aqueous buffer or cell culture medium. Ensure the final concentration of the co-solvent does not exceed the predetermined tolerable limit.

  • Vehicle Control is Critical: Always include a vehicle control in your experiments. This is the same final concentration of the co-solvent in the medium, but without your compound. This is essential to differentiate the effects of the compound from the effects of the solvent itself.

Pros & Cons:

  • Pros: Effective for many lipophilic compounds. Simple to prepare.

  • Cons: Co-solvents can have their own biological activity, potentially interfering with the assay or causing cytotoxicity, which can confound results.[9][13] High concentrations of co-solvents can denature proteins.

Strategy 3: Micellar Solubilization with Surfactants

Q: I need to avoid organic solvents. Are there other options?

A: Yes, surfactants can be used to create micellar formulations that encapsulate and solubilize hydrophobic compounds.

The Scientific Rationale (Why it works): Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[14] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[15] The hydrophobic tails form the core of the micelle, creating a microenvironment that can encapsulate poorly soluble drugs like 4-Amino-3-chloro-5-methylphenol, while the hydrophilic heads face outward, allowing the entire structure to be dispersed in water.[15]

Workflow for Micellar Solubilization

cluster_prep Preparation cluster_form Formulation cluster_validate Validation A Select a biocompatible surfactant (e.g., Tween 80, Pluronic F-68) B Prepare aqueous solution of surfactant above its CMC A->B D Slowly add compound stock to the stirring surfactant solution B->D C Prepare concentrated stock of compound in a minimal amount of organic solvent (e.g., Ethanol) C->D E Allow time for micelle formation and drug encapsulation (e.g., stir for 1-2 hours) D->E F Optionally, remove organic solvent by evaporation or dialysis E->F G Visually inspect for clarity and absence of precipitate F->G H Perform vehicle control (surfactant solution alone) in the assay G->H

Caption: Workflow for preparing a micellar formulation using surfactants.

Experimental Protocol: Surfactant Solubilization

  • Select a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronic F-68 are generally preferred for biological applications due to lower toxicity compared to ionic surfactants.[15][16]

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC.

  • Incorporate the Compound:

    • Method A (Solvent Evaporation): Dissolve your compound and the surfactant in a suitable organic solvent. Then, evaporate the solvent under vacuum, leaving a thin film of the drug-surfactant mixture. Reconstitute this film with your aqueous buffer.

    • Method B (Direct Dispersion): Prepare a concentrated stock of the compound in a minimal amount of a water-miscible solvent (like ethanol). Slowly add this stock to the vigorously stirring aqueous surfactant solution.

  • Equilibration: Allow the mixture to stir for several hours to ensure complete encapsulation of the compound within the micelles.

  • Control: As always, a vehicle control containing the same concentration of surfactant in the medium is mandatory.

Pros & Cons:

  • Pros: Can significantly increase apparent water solubility. Can be used to avoid organic co-solvents in the final formulation.

  • Cons: Surfactants can be toxic to cells, especially at higher concentrations.[17] They can also interfere with protein-drug interactions or membrane-based processes. The presence of micelles can complicate the interpretation of results, as the "free" concentration of the drug is reduced.[18][19]

Strategy 4: Complexation with Cyclodextrins

Q: I am working with a very sensitive cell line and need the most biocompatible solubilization method. What do you recommend?

A: Cyclodextrin complexation is an excellent and widely used strategy known for its high biocompatibility. [20]

The Scientific Rationale (Why it works): Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[21][22] They can encapsulate a poorly water-soluble "guest" molecule, like 4-Amino-3-chloro-5-methylphenol, within their hydrophobic core, forming a water-soluble "inclusion complex."[21] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used due to its high aqueous solubility and safety profile.[23]

Experimental Protocol: Cyclodextrin Complexation

  • Select a Cyclodextrin: HP-β-CD is a highly recommended starting point for in vitro applications.[20]

  • Prepare CD Solution: Dissolve the HP-β-CD in your aqueous buffer or water with stirring. Gentle heating can aid dissolution.

  • Prepare Compound Stock: Dissolve 4-Amino-3-chloro-5-methylphenol in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).

  • Form the Complex: Slowly add the compound stock solution to the stirring cyclodextrin solution.

  • Equilibrate/Mature the Complex: Seal the container and allow the mixture to stir at room temperature for 24-48 hours. This allows the equilibrium between the free drug and the drug-CD complex to be reached.

  • Optional: Remove Solvent & Isolate: For a solvent-free formulation, the solution can be freeze-dried (lyophilized) to obtain a solid powder of the drug-CD complex, which can then be readily dissolved in your aqueous assay buffer.

  • Vehicle Control: Prepare a control solution containing the same concentration of cyclodextrin in your assay medium. Studies show that β-cyclodextrins generally have minimal effects on cell-based assays at typical working concentrations.[12][13]

Pros & Cons:

  • Pros: High potential for solubility enhancement. Excellent safety and biocompatibility profile.[20][22] Can improve compound stability.[23]

  • Cons: Can be more expensive than other methods. The large size of the cyclodextrin molecule may sterically hinder the interaction of the guest molecule with its biological target, potentially affecting the observed activity.

Troubleshooting Workflow and Decision Guide

Choosing the right strategy depends on your specific experimental constraints. Use this flowchart to guide your decision-making process.

G start START: Compound precipitates in aqueous medium q1 Is your assay compatible with non-physiological pH? start->q1 a1_yes Strategy 1: pH Adjustment Adjust buffer to acidic or basic pH. Simplest & cheapest first step. q1->a1_yes Yes q2 Is a low concentration (e.g., <0.5%) of an organic co-solvent (DMSO, EtOH) tolerated by your assay? q1->q2 No end SUCCESS: Compound is solubilized. Proceed with experiment. a1_yes->end a2_yes Strategy 2: Co-solvents Use a minimal amount of co-solvent in the final medium. Always run a vehicle control. q2->a2_yes Yes q3 Is your assay sensitive to organic solvents and can it tolerate a non-ionic surfactant? q2->q3 No a2_yes->end a3_yes Strategy 3: Surfactants Use Tween 80 or Pluronic F-68 to form micelles. Check for cell toxicity. q3->a3_yes Yes a4 Strategy 4: Cyclodextrins Use HP-β-CD for complexation. Highly biocompatible and effective. q3->a4 No a3_yes->end a4->end

Caption: Decision guide for selecting a solubilization strategy.

Summary of Solubilization Strategies
StrategyMechanismKey AdvantageKey DisadvantageBest For...
pH Adjustment Increases chargeSimple & inexpensive[6]Assay compatibility issues; risk of precipitation upon pH change[6]Initial screening; non-cellular assays (e.g., enzyme kinetics) where pH can be varied.
Co-solvents Reduces solvent polarityEasy to implementPotential for solvent-induced cytotoxicity or assay interference[9][10]Assays known to be tolerant to low levels of solvents like DMSO or ethanol.
Surfactants Micellar encapsulation[15]High solubilization capacityPotential cytotoxicity; can interfere with membrane processes or drug-protein binding[17]Formulations where organic solvents must be avoided, but with careful validation of surfactant effects.
Cyclodextrins Inclusion complex formation[21]Excellent biocompatibility and safety profile[20]Higher cost; potential for steric hindrance at the target siteSensitive cell-based assays; in vivo preclinical studies.

References

  • ECHEMI. (n.d.). 4-Amino-3-chloro-5-methylphenol | 873417-25-5, 4-Amino-3-chloro-5-methylphenol Formula.
  • Parmar, K., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Various Authors. (2025).
  • Sigma-Aldrich. (n.d.). 4-amino-3-chloro-5-methylphenol | 873417-25-5.
  • Journal of Chemical Technology and Metallurgy. (2022). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility.
  • WuXi AppTec DMPK. (2024).
  • Ribeiro, L., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PMC.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025).
  • Benchchem. (n.d.). Technical Support Center: Strategies to Improve the Solubility of Poorly Soluble Drugs.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).
  • Fenyvesi, É., et al. (n.d.).
  • Holmstrup, P., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Onufriev, A., et al. (2023).
  • OA Monitor Ireland. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Szejtli, J. (n.d.). Cyclodextrins in Various Drug Formulations.
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • The Effects of Different Solubilizing Agents on the Transport and Pharmacokinetic Profiles of Indomethacin: in vitro and in vivo. (2024).
  • PubChemLite. (n.d.). 4-amino-3-chloro-5-methylphenol (C7H8ClNO).
  • Gao, Y., et al. (2015).
  • In Vitro Activity of Selected Phenolic Compounds against Planktonic and Biofilm Cells of Food-Contamin
  • Formulation and Stability of Cellulose Particles Enriched with Phenolic Acids.
  • PubChem. (n.d.). 4-Amino-3,5-dichlorophenol | C6H5Cl2NO | CID 92250.
  • MedchemExpress.com. (n.d.). Surfactants | Biochemical Assay Reagents.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • Di Cagno, M. (2019). Studying the effect of solubilizing agents on drug diffusion through the unstirred water layer (UWL) by localized spectroscopy. PubMed.
  • An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associ
  • ACS Omega. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs.
  • Transformations of Phenolic Compounds in an in vitro Model Simul
  • MDPI. (2023).
  • Phenolics composition and their biochemical stability confirmation by IN VITRO gastrointestinal conditions simul
  • Pharmaffiliates. (n.d.). CAS No : 873417-25-5 | Product Name : 4-Amino-3-chloro-5-methylphenol.
  • Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed.

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Troubleshooting

Technical Support Center: GC-MS Analysis of 4-Amino-3-chloro-5-methylphenol

Welcome to our dedicated technical support guide for the GC-MS analysis of 4-Amino-3-chloro-5-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the GC-MS analysis of 4-Amino-3-chloro-5-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on the persistent problem of peak tailing. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the underlying chemical and physical interactions that influence your chromatographic results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is peak tailing in gas chromatography, and why is it a concern?

In an ideal GC separation, a chromatographic peak should appear as a symmetrical, Gaussian shape. Peak tailing is a distortion where the peak's back half is broader than its front half.[1] This asymmetry is problematic for several reasons:

  • Inaccurate Quantification: Tailing peaks are difficult for integration algorithms to process correctly, leading to underestimation of the true peak area and, consequently, inaccurate quantitative results.[2]

  • Reduced Resolution: The broadening effect of a tailing peak can cause it to merge with adjacent peaks, making it difficult to resolve and accurately identify individual components in a complex mixture.[2]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can make it difficult to distinguish from baseline noise, effectively lowering the method's sensitivity.[3]

Q2: Why is 4-Amino-3-chloro-5-methylphenol particularly susceptible to peak tailing?

The molecular structure of 4-Amino-3-chloro-5-methylphenol is the primary reason for its challenging chromatographic behavior. It contains two highly polar, active functional groups: a primary amine (-NH₂) and a phenolic hydroxyl (-OH).[4]

These groups, particularly the hydrogens attached to the nitrogen and oxygen atoms, are "active hydrogens." They can readily participate in strong secondary interactions, such as hydrogen bonding, with any active sites within the GC system.[1][5] The most common active sites are acidic silanol (Si-OH) groups present on the glass surfaces of the inlet liner and the fused silica capillary column.[6] This strong, undesirable interaction delays the elution of a portion of the analyte molecules, causing the characteristic peak tail.

Q3: I'm observing significant peak tailing for 4-Amino-3-chloro-5-methylphenol. What is a systematic approach to troubleshooting this issue?

A systematic approach is crucial to efficiently identify the source of peak tailing. The problem can be either chemical (undesirable interactions) or physical (issues with the system setup). The following workflow provides a logical path for troubleshooting.

G start Peak Tailing Observed for 4-Amino-3-chloro-5-methylphenol is_it_all_peaks Do all peaks in the chromatogram tail? start->is_it_all_peaks physical_issue Likely a Physical Issue: Flow path problem, dead volume, or improper installation. is_it_all_peaks->physical_issue Yes chemical_issue Likely a Chemical Issue: Analyte-specific interaction with active sites. is_it_all_peaks->chemical_issue No, primarily analyte check_install Check Column Installation: - Correct ferrule - Correct insertion depth - Clean, square cut physical_issue->check_install check_leaks Check for Leaks: - Septum, ferrules, fittings check_install->check_leaks re_evaluate Re-evaluate Peak Shape check_leaks->re_evaluate inlet_maint Perform Inlet Maintenance: - Replace liner with a new, deactivated one - Replace septum & O-ring chemical_issue->inlet_maint trim_column Trim Column Inlet: - Remove 15-30 cm from the inlet end of the column inlet_maint->trim_column trim_column->re_evaluate still_tails Does peak still tail? re_evaluate->still_tails derivatize Implement Derivatization Strategy (Silylation) still_tails->derivatize Yes optimized Optimized, Symmetrical Peak still_tails->optimized No derivatize->optimized

Caption: A logical workflow for troubleshooting peak tailing.

A simple diagnostic test involves injecting a non-polar compound like a hydrocarbon (e.g., dodecane). If the hydrocarbon peak is symmetrical while your analyte peak tails, the problem is almost certainly chemical activity within the system.[7][8] If all peaks, including the hydrocarbon, are tailing, suspect a physical issue like improper column installation.[2][9]

Q4: What are the most common sources of activity in the GC system and how are they addressed?

The vast majority of unwanted analyte interactions occur in the hottest and most exposed parts of the sample path.[10]

  • GC Inlet Liner: This is the first surface your sample contacts upon injection.[11] Over time, the deactivation layer on the liner degrades, and non-volatile residues from sample matrix accumulate, creating new active sites.[8][12] The solution is routine replacement with a high-quality, inertly-deactivated liner.[13] For highly active compounds like amines and phenols, liners with base-deactivation are often recommended.[14]

  • GC Column Inlet: The first few centimeters of the analytical column are exposed to the same stresses as the liner. Contamination can build up, and the stationary phase can be damaged, leading to active sites.[3] The standard remedy is to trim 15-30 cm from the inlet end of the column to expose a fresh, clean surface.[15][16]

Q5: How do I select the appropriate GC column for 4-Amino-3-chloro-5-methylphenol?

The fundamental principle of column selection is "like dissolves like."[17] Your analyte is a polar molecule. Therefore, a column with a polar stationary phase will provide the best interaction and separation.

  • Non-Polar Columns (e.g., 100% dimethylpolysiloxane): These are generally unsuitable. The polarity mismatch between the analyte and the stationary phase can lead to poor peak shape.[18]

  • Intermediate-Polar Columns (e.g., 5% Phenyl / 95% Dimethylpolysiloxane): These are a common starting point and can provide good results, especially after derivatization.

  • Polar Columns (e.g., Polyethylene Glycol - WAX-type): These offer strong interactions with polar analytes. However, silylated derivatives (see Q7) should not be used with WAX or FFAP phases as they can damage the stationary phase.[19]

For this analyte, an intermediate-polarity column is a robust choice for analyzing the derivatized form.

Q6: What routine maintenance should I perform to prevent peak tailing?

Proactive maintenance is the key to consistent, high-quality data. The following protocol for inlet maintenance should be performed regularly, with the frequency depending on sample cleanliness and injection volume.

  • Cool Down: Set the GC inlet temperature to ambient (e.g., 40°C) and allow it to cool completely. Turn off the carrier gas flow at the instrument or the tank.

  • Disassemble: Once the inlet is cool, carefully unscrew the septum nut. Remove the old septum and the inlet liner. An O-ring or graphite seal is typically located at the base of the liner; remove this as well.

  • Clean: While the inlet is open, use a lint-free swab dipped in an appropriate solvent (e.g., methanol or dichloromethane) to gently clean the inside surfaces of the inlet body.

  • Reassemble with New Parts: Wearing clean, lint-free gloves, install a new, properly deactivated liner, a new O-ring/seal, and a new septum.

  • Re-install Column: Re-install the column to the manufacturer's specified depth within the liner.

  • Leak Check and Condition: Tighten the septum nut (do not overtighten). Restore carrier gas flow and perform an electronic leak check. Once leak-free, heat the inlet to your method temperature and allow the system to equilibrate before running samples.

Q7: The peak tailing persists even after system maintenance. When should I consider derivatization?

For highly polar and active molecules like 4-Amino-3-chloro-5-methylphenol, even a perfectly maintained GC system may not be inert enough to produce a symmetrical peak.[20] When you have addressed all potential sources of system activity and still observe tailing, derivatization is the definitive solution.[21]

Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis. The goal is to replace the active hydrogens on the -OH and -NH₂ groups with non-polar, non-reactive groups.[22] This transformation:

  • Increases Volatility: Makes the compound more readily enter the gas phase.

  • Increases Thermal Stability: Prevents the compound from degrading at high temperatures.

  • Eliminates Active Sites: Blocks the functional groups responsible for peak tailing.[21]

Q8: What is the most effective derivatization strategy for 4-Amino-3-chloro-5-methylphenol?

Silylation is the most widely used and effective derivatization procedure for compounds containing hydroxyl and amine groups.[22] This reaction replaces the active hydrogens with a trimethylsilyl (TMS) group.

Caption: Silylation of 4-Amino-3-chloro-5-methylphenol.

The most common and robust silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[23] Often, a catalyst like Trimethylchlorosilane (TMCS) is included to increase reactivity, especially for hindered groups.[22][24]

ReagentStrength & UseByproductsNotes
BSTFA A strong silylating agent suitable for phenols and amines.[24]Volatile byproducts elute early in the chromatogram.[24]Good general-purpose reagent.
BSTFA + 1% TMCS Catalyzed formulation, stronger than BSTFA alone.[23][25]Volatile byproducts.Ideal for compounds that are more difficult to derivatize.[26] This is the recommended choice for this analyte.
MSTFA The most volatile TMS-amide available.[24]Byproducts are extremely volatile and often elute with the solvent front.[23]Excellent for trace analysis where byproducts might interfere.
  • Sample Preparation: Prepare a stock solution of your analyte in a dry, aprotic solvent like pyridine or acetonitrile. Pipette an aliquot (e.g., 100 µL) into a 2 mL autosampler vial.

  • Evaporation: If the sample is in an aqueous or protic solvent, it must be evaporated to complete dryness under a gentle stream of nitrogen. Silylation reagents are highly sensitive to moisture.[21][26]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

  • Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or oven at 70°C for 30-60 minutes to ensure the reaction goes to completion.[4]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Q9: Can you provide a recommended set of GC-MS parameters for the analysis of the derivatized analyte?

The following parameters provide a robust starting point for the analysis of the bis-TMS derivative of 4-Amino-3-chloro-5-methylphenol. Optimization may be required for your specific instrumentation and application.

ParameterSettingRationale
GC System Agilent 8890 GC / 5977B MSD (or equivalent)---
Inlet Split/Splitless---
Inlet Mode SplitlessFor trace-level sensitivity.
Inlet Temp 250 °CEnsures rapid vaporization without thermal degradation of the derivative.
Liner Agilent Ultra Inert, single taper with glass wool (or equivalent)Provides an inert surface and aids in sample vaporization.[13]
Injection Vol. 1 µL---
Column Agilent J&W DB-5ms UI, 30 m x 0.25 mm, 0.25 µm (or equivalent)An inert, intermediate-polarity column suitable for general-purpose analysis.
Carrier Gas Helium---
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column.
Oven Program Initial: 80°C, hold 2 minEnsures good focusing of the analyte on the column head.
Ramp: 10 °C/min to 280°CProvides good separation from other potential components.
Hold: 5 min at 280°CEnsures elution of any less volatile compounds.
MS Transfer Line 280 °CPrevents cold spots and analyte condensation.
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for the quadrupole.
Acquisition Mode Scan (e.g., m/z 40-500) or SIMScan mode for qualitative analysis, Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.[4]

References

  • BenchChem. (2025).
  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results.
  • Taylor, T. (2020). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions.
  • Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity. Phenomenex.
  • Elsevier. (2004). High performance solid-phase analytical derivatization of phenols for gas chromatography–mass spectrometry. ScienceDirect.
  • Agilent. (n.d.). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Agilent Technologies.
  • GL Sciences. (n.d.). 4-1 Distorted peak shapes. GL Sciences Inc.
  • Agilent. (2011). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Agilent Technologies.
  • Element Lab Solutions. (2018). Troubleshooting GC peak shapes. Element Lab Solutions.
  • Thermo Fisher Scientific. (n.d.). Silylation Reagents. Thermo Fisher Scientific.
  • Shimadzu UK. (2021). Gas Chromatography Troubleshooting Part I – Peak Shape Issues. AZoM.com.
  • Taylor, T. (2018). Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram.
  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies.
  • Regis Technologies. (n.d.).
  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex.
  • ALWSCI. (2025).
  • Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.
  • Wüst, M. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for the Gas Chromatography (GC)
  • Macherey-Nagel. (n.d.).
  • MilliporeSigma. (n.d.). GC Column Selection Guide. MilliporeSigma.
  • Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Chromtech.
  • Restek. (2019). GC Inlet Liner Selection, Part III: Inertness. Restek Resource Hub.
  • Restek. (n.d.). Minimize Adsorption of Active Analytes, Using a Drilled Uniliner® GC Inlet Liner. Restek.
  • Fisher Scientific. (n.d.).
  • Phenomenex. (n.d.). GC Technical Tip: Peak Shape Problems - No Peaks. Phenomenex.
  • PubMed. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens.
  • Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent Technologies.
  • Shimadzu. (n.d.). GC Column Types & Selection Guide.
  • BenchChem. (2025). Troubleshooting peak tailing and poor resolution in (+)-Menthofuran GC-MS analysis. Benchchem.com.
  • Stoll, D. & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Merck Millipore. (n.d.). Choosing a Capillary GC Column. Sigma-Aldrich.
  • de Zeeuw, J. (n.d.). Peak Tailing in GC Trace Analysis.
  • Sigma-Aldrich. (n.d.).
  • de Zeeuw, J. (n.d.). Peak Tailing in GC Trace Analysis. LabRulez GCMS.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Isoamyl-n-propyl-amine. Benchchem.com.
  • ECHEMI. (n.d.). 3-CHLORO-5-METHYLPHENOL Formula. ECHEMI.
  • Interchim. (n.d.). GC AND GC/MS. Interchim.
  • Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
  • BenchChem. (2025). Application Note: Analysis of 4-Amino-m-cresol by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.com.
  • PubMed. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis.
  • ResearchGate. (2016). Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: GC-MS vs. LC-MS for Trace Detection of 4-Amino-3-chloro-5-methylphenol

For researchers and professionals in drug development, the accurate trace detection of impurities and metabolites is paramount. 4-Amino-3-chloro-5-methylphenol (ACMP), a substituted aminophenol, presents a unique analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the accurate trace detection of impurities and metabolites is paramount. 4-Amino-3-chloro-5-methylphenol (ACMP), a substituted aminophenol, presents a unique analytical challenge due to its polarity and potential for thermal degradation. The choice of analytical instrumentation is a critical decision point that dictates method development strategy, sensitivity, and overall workflow efficiency. This guide provides an in-depth comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the trace-level quantification of ACMP, grounded in established analytical principles and experimental insights.

Understanding the Analyte: 4-Amino-3-chloro-5-methylphenol

The structure of ACMP (Formula: C₇H₈ClNO) is characterized by a phenolic hydroxyl (-OH) group and an amino (-NH₂) group on a chlorinated aromatic ring. These functional groups are key to its chemical behavior and dictate the analytical approach.

  • Polarity: The presence of both -OH and -NH₂ groups makes the molecule highly polar. These groups can form hydrogen bonds, which increases the molecule's boiling point and can cause poor peak shape and adsorption issues in traditional GC systems.[1]

  • Thermal Stability: Aminophenols can be susceptible to degradation at the high temperatures typically used in GC injectors.[2]

  • Volatility: Due to its polarity and hydrogen bonding capabilities, ACMP is a semi-volatile compound at best, making its direct analysis by GC challenging.[3][4]

These properties form the basis of our decision-making process. While GC-MS is a robust technique for volatile and semi-volatile compounds, the characteristics of ACMP suggest that direct injection is likely to be unsuccessful.[3][4] This necessitates a chemical modification step—derivatization—to make it "GC-friendly." Conversely, LC-MS is inherently well-suited for polar and thermally labile compounds, often allowing for a more direct "dilute-and-shoot" approach.[4][5]

The GC-MS Approach: A Derivatization-Dependent Strategy

For GC-MS to be a viable option for ACMP, we must first chemically modify the molecule to address its inherent polarity and low volatility. This process, known as derivatization, replaces the active, polar hydrogen atoms on the amine and hydroxyl groups with non-polar functional groups.[1]

Causality Behind Derivatization
  • Enhanced Volatility: By replacing the polar -OH and -NH₂ groups, we eliminate hydrogen bonding, significantly lowering the boiling point of the analyte and allowing it to be readily vaporized in the GC inlet.[1][6]

  • Improved Chromatographic Performance: Derivatization prevents interactions between the polar analyte and active sites (e.g., silanol groups) within the GC inlet liner and column. This leads to more symmetrical, sharper peaks and improved resolution.[6]

  • Increased Sensitivity & Specificity: Using fluorinated derivatizing agents (e.g., trifluoroacetic anhydride) can enhance the response of an electron capture detector (ECD) or generate characteristic mass fragments in MS, improving both sensitivity and confidence in identification.[6][7]

A common and effective strategy for aminophenols is a two-step acylation, often using acetic anhydride.[7][8] This converts the hydroxyl and amino groups into ester and amide linkages, respectively.

Experimental Workflow: GC-MS with Derivatization

The following diagram illustrates the typical workflow for analyzing ACMP using a derivatization-based GC-MS method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample (e.g., Plasma, Water) Deriv In-Situ Derivatization (e.g., Acetic Anhydride) Sample->Deriv Add Buffer & Reagent LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Deriv->LLE Vortex & Mix Dry Evaporation & Reconstitution LLE->Dry Collect Organic Layer GC_Inlet GC Inlet (Vaporization) Dry->GC_Inlet Inject Sample GC_Col GC Column (Separation) GC_Inlet->GC_Col MS_Source MS Ion Source (Electron Impact) GC_Col->MS_Source MS_Scan Mass Analyzer (Scanning/SIM) MS_Source->MS_Scan Detector Detector MS_Scan->Detector

Caption: GC-MS workflow for 4-Amino-3-chloro-5-methylphenol analysis.

Protocol: GC-MS Method with Acetic Anhydride Derivatization

This protocol is based on established methods for the derivatization of similar aminophenol compounds.[8]

1. Sample Preparation & Derivatization:

  • To a 1.0 mL aliquot of the sample (e.g., in water or a buffered solution) in a 4 mL vial, add 10 µL of an appropriate internal standard solution.

  • Add 100 µL of 1 M sodium carbonate buffer to adjust the pH.

  • Add 200 µL of acetic anhydride. Immediately cap the vial and vortex vigorously for 1 minute.

  • Allow the reaction to proceed for 10-15 minutes at room temperature.

2. Extraction:

  • Add 2 mL of a suitable organic solvent like ethyl acetate or methylene chloride.[8]

  • Vortex for 3 minutes to extract the derivatized analyte.

  • Centrifuge to separate the layers.

  • Carefully transfer the upper organic layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for injection.

3. GC-MS Instrumental Parameters:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Inlet: Splitless mode, 280°C.

  • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 290°C (hold 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ion Source: Electron Impact (EI), 70 eV.

  • Source Temperature: 230°C.

  • Acquisition Mode: Scan (m/z 50-450) for method development; Selected Ion Monitoring (SIM) for trace quantification.

The LC-MS Approach: A Direct and Sensitive Strategy

Liquid Chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is an exceptionally powerful tool for analyzing polar, non-volatile, and thermally sensitive molecules like ACMP.[5] This technique circumvents the need for derivatization, leading to a simpler, faster, and often more sensitive analytical workflow.

Causality Behind the Direct LC-MS Approach
  • Compatibility with Polar Analytes: Reversed-phase liquid chromatography (RPLC) is designed to separate compounds based on their hydrophobicity. By using an aqueous-organic mobile phase, polar compounds like ACMP can be effectively retained and eluted from columns like a C18 or C8.[9]

  • No Thermal Stress: The entire LC process occurs at or near ambient temperature, eliminating the risk of thermal degradation that exists in GC.[4]

  • Superior Sensitivity and Selectivity (MS/MS): Atmospheric pressure ionization sources like Electrospray Ionization (ESI) are gentle and highly efficient at ionizing polar molecules directly from the liquid phase.[10] When coupled with a tandem mass spectrometer (e.g., a triple quadrupole), we can use Multiple Reaction Monitoring (MRM) for exceptional selectivity and sensitivity, virtually eliminating matrix interferences.[11][12] This is crucial for trace detection in complex matrices like biological fluids or environmental samples.

Experimental Workflow: LC-MS/MS

The LC-MS/MS workflow is significantly more streamlined due to the absence of a derivatization step.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Aqueous Sample (e.g., Plasma, Water) Dilute Dilution & Filtration (or SPE for complex matrix) Sample->Dilute Add mobile phase/solvent LC_Col LC Column (Separation) Dilute->LC_Col Inject Sample LC_Pump LC Pumps (Mobile Phase) LC_Pump->LC_Col MS_Source MS Ion Source (ESI / APCI) LC_Col->MS_Source MS_MRM Tandem MS (QqQ) (MRM Transition) MS_Source->MS_MRM Detector Detector MS_MRM->Detector

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Amino-3-chloro-5-methylphenol

As a Senior Application Scientist, I recognize that handling halogenated, substituted aminophenols requires moving beyond basic laboratory safety protocols. 4-Amino-3-chloro-5-methylphenol (CAS: 873417-25-5) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling halogenated, substituted aminophenols requires moving beyond basic laboratory safety protocols. 4-Amino-3-chloro-5-methylphenol (CAS: 873417-25-5) is a highly reactive intermediate frequently utilized in drug development and organic synthesis.

While its structural complexity makes it valuable for synthesizing novel therapeutics, the combination of an amino group, a chlorine atom, and a methyl group on a phenolic ring creates a potent toxicological profile. This guide provides the definitive, causality-driven operational framework for handling this compound safely, ensuring both scientific integrity and personnel protection.

Physicochemical & Toxicological Hazard Profile

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Substituted aminophenols are notorious for their ability to induce systemic toxicity and severe dermal reactions [1].

Parameter / HazardValue / CharacteristicMechanistic Causality & Operational Implication
Molecular Weight 157.60 g/mol Presents as a fine crystalline powder. Highly susceptible to aerosolization, requiring strict environmental isolation to prevent inhalation.
Lipophilicity (logP) ~2.52 (Predicted)The halogenation and methylation increase lipid solubility. It will rapidly permeate natural skin barriers and standard latex, necessitating specialized polymers [4].
Systemic Toxicity MethemoglobinemiaThe amino group oxidizes the iron in hemoglobin from Fe²⁺ to Fe³⁺, destroying its oxygen-carrying capacity [2]. Inhalation bypasses first-pass metabolism, causing rapid onset of hypoxia.
Dermal Hazard Sensitizer / IrritantElectrophilic intermediates can covalently bind to skin proteins, causing severe contact dermatitis and long-term allergic sensitization [3].

Causality-Driven PPE Requirements

Standard laboratory personal protective equipment (PPE) is insufficient for handling 4-Amino-3-chloro-5-methylphenol. Every layer of protection must be chosen based on the chemical's specific permeation and degradation profile.

  • Dermal Protection (Double-Gloving):

    • The Standard: Use an inner layer of standard Nitrile (4-5 mil) and an outer layer of extended-cuff heavy-duty Nitrile or Neoprene (8+ mil).

    • The Causality: Chlorinated phenols can degrade natural rubber latex and thin polyvinyl chloride (PVC). Nitrile provides a superior, cross-linked barrier against halogenated aromatic compounds. Double-gloving ensures that if the outer glove is compromised by a micro-tear or chemical permeation, the inner glove maintains the barrier while you immediately doff and replace the outer layer.

  • Respiratory Protection:

    • The Standard: All active handling must occur within a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a minimum face velocity of 100 fpm. If a hood is unavailable (e.g., during a large spill cleanup), a NIOSH-approved full-face respirator with P100 particulate filters and organic vapor cartridges is mandatory.

    • The Causality: Dust inhalation directly introduces the compound to the pulmonary capillary bed, leading to a rapid spike in methemoglobin levels[2]. P100 filters block 99.97% of airborne particulates, while the organic vapor cartridge captures any sublimated phenolic vapors.

  • Ocular & Body Protection:

    • The Standard: Non-vented chemical splash goggles (safety glasses are strictly prohibited) and a disposable, chemically resistant Tyvek® lab coat or a standard lab coat paired with an impermeable polyethylene apron.

    • The Causality: Aminophenols are severe mucous membrane irritants. Non-vented goggles prevent fine aerosolized dust from settling on the conjunctiva, preventing both localized ocular damage and systemic absorption [1].

Step-by-Step Operational Methodologies

To ensure a self-validating safety system, every protocol must include built-in verification steps.

Protocol A: Active Handling and Weighing
  • Pre-Operation Verification: Turn on the fume hood and verify negative pressure by checking the airflow monitor (ensure it reads 100 fpm). Lay down a disposable, static-dissipative weighing mat to capture stray particulates.

  • Donning PPE: Don the Tyvek coat, non-vented goggles, and the inner layer of nitrile gloves. Tape the cuffs of the inner gloves to the lab coat sleeves. Don the outer layer of heavy-duty nitrile gloves.

  • Material Transfer: Use an anti-static micro-spatula to transfer the 4-Amino-3-chloro-5-methylphenol. Scientific Insight: Static electricity can cause fine powders to repel and aerosolize. Grounding your equipment prevents this dispersion.

  • Sealing & Primary Decontamination: Once weighed, seal the secondary container before removing it from the hood. Wipe down the exterior of the sealed vial with a 70% Isopropanol/water solution to remove any microscopic dust.

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them in a designated solid hazardous waste bin. Wash the inner gloves with soap and water before final doffing.

Protocol B: Spill Response and Neutralization
  • Immediate Isolation: If a spill occurs outside the hood, immediately evacuate the immediate 10-foot radius. Do not attempt to sweep the powder, as this will aerosolize the methemoglobinemia-inducing dust.

  • Containment: Don a P100 respirator. Gently cover the spilled powder with an inert, slightly damp absorbent material (such as wet sand or a commercial spill-control pad) to suppress dust generation.

  • Collection: Use a non-sparking, disposable plastic scoop to collect the damp absorbent and the chemical. Place the mixture into a rigid, sealable polyethylene hazardous waste container.

  • Surface Decontamination: Wash the spill area thoroughly with a detergent solution, followed by a water rinse. Phenolic compounds are poorly soluble in pure cold water but are effectively lifted by surfactants[3].

Operational Workflow Visualization

The following diagram maps the critical decision points and procedural flow for handling this compound, ensuring zero-exposure from setup to disposal.

SafetyWorkflow Setup 1. Pre-Operation Setup Verify Fume Hood & Don PPE Weighing 2. Active Handling Weighing & Transfer Setup->Weighing SpillCheck Spill Detected? Weighing->SpillCheck SpillResp 3a. Spill Response Isolate, Dampen & Absorb SpillCheck->SpillResp Yes (Accident) Decon 3b. Routine Decontamination Wash Surfaces & Doff PPE SpillCheck->Decon No (Routine) Disposal 4. Hazardous Waste Disposal EPA-Compliant Segregation SpillResp->Disposal Decon->Disposal

Operational workflow for the safe handling and disposal of 4-Amino-3-chloro-5-methylphenol.

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Aminophenols." NJ.gov, [Link]

  • Centers for Disease Control and Prevention (CDC). "Severe Methemoglobinemia and Hemolytic Anemia from Aniline Purchased as a Recreational Drug." Morbidity and Mortality Weekly Report (MMWR), [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5828, 4-Aminophenol hydrochloride." PubChem, [Link]

  • U.S. Environmental Protection Agency (EPA). "Provisional Peer-Reviewed Toxicity Values for o-Aminophenol." EPA.gov, [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-3-chloro-5-methylphenol
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